BRL-50481
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUFCJFLGCQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195832 | |
| Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433695-36-4 | |
| Record name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433695-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL-50481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433695364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-50481 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03G869PR3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of BRL-50481
Introduction
This compound, developed by GlaxoSmithKline, is a pioneering selective inhibitor of phosphodiesterase 7 (PDE7).[1] As the first documented compound with high selectivity for this enzyme family, it serves as a critical tool for investigating the physiological and pathological roles of PDE7.[2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Selective PDE7 Inhibition
The primary mechanism of action of this compound is the selective, substrate-competitive inhibition of phosphodiesterase 7 (PDE7). Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
The PDE7 family is encoded by two distinct genes, giving rise to PDE7A and PDE7B isoforms, which are cAMP-specific.[3] this compound demonstrates a significant preference for the PDE7A subtype.[1] By inhibiting PDE7A, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels is the initiating event for a cascade of downstream signaling pathways that mediate the compound's diverse cellular effects.
Signaling Pathway
The elevation of intracellular cAMP concentration by this compound triggers the canonical cAMP signaling pathway. Accumulated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases and activates the catalytic subunits.[4][5] Activated PKA then phosphorylates a multitude of downstream targets, most notably the cAMP response element-binding protein (CREB).
Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.[6] One of the key target genes of the CREB pathway is Brain-Derived Neurotrophic Factor (BDNF), a critical protein involved in neuronal survival, neurogenesis, and synaptic plasticity.[6][7] The this compound-mediated activation of the cAMP-PKA-CREB-BDNF axis is central to its observed neuroprotective and cognitive-enhancing effects.[6][7][8]
Figure 1: this compound Signaling Pathway. Inhibition of PDE7 by this compound increases cAMP, activating the PKA/CREB pathway.
Quantitative Data: Selectivity and Potency
The efficacy of this compound stems from its high selectivity for PDE7 over other phosphodiesterase families. This selectivity minimizes off-target effects and makes it a precise tool for research. The key quantitative metrics for this compound are summarized below.
Table 1: Inhibitory Potency of this compound against Recombinant Human PDE Isoforms
| Target PDE | Inhibition Constant (Ki) | IC50 |
|---|---|---|
| PDE7A1 | 180 nM[2][9] | 0.15 µM[10] |
| PDE7B | - | 12.1 µM[10] |
| PDE3 | - | 490 µM[10] |
| PDE4 | - | 62 µM[10] |
Table 2: Selectivity Profile of this compound
| Comparison PDE Isoform | Selectivity Fold (vs. PDE7) |
|---|---|
| PDE1B, PDE1C, PDE2, PDE5 | >200-fold |
| PDE3 (at 1 µM cAMP) | 416-fold[2] |
| PDE4 (at 1 µM cAMP) | 38-fold[2] |
Note: Selectivity can vary based on substrate concentration used in the assay.[2]
Experimental Protocols
The mechanism of this compound has been characterized through a series of in vitro and in vivo experiments. Below are generalized methodologies for key experiments.
1. PDE Inhibition Assay (Enzymatic Assay)
-
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against specific PDE isoforms.
-
Methodology:
-
Recombinant human PDE enzymes (e.g., hrPDE7A1) are expressed and purified.
-
The enzyme is incubated with its fluorescently-labeled substrate (cAMP) in an assay buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The PDE enzyme hydrolyzes the substrate, and the product is then acted upon by a second enzyme (e.g., 5'-nucleotidase), leading to a change in fluorescence.
-
The rate of substrate hydrolysis is measured using a fluorescence plate reader.
-
Data are plotted as a function of inhibitor concentration to calculate the IC50 value. Ki values are determined from secondary plots, such as Dixon plots, confirming competitive inhibition.[9]
-
2. Western Blot Analysis for CREB Phosphorylation
-
Objective: To quantify the activation of the downstream CREB signaling pathway.
-
Methodology:
-
Target cells (e.g., primary neurons, immune cells) are cultured and treated with this compound for a specified time.
-
Cells are lysed, and total protein is extracted and quantified.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CREB (pCREB).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
The membrane is stripped and re-probed with an antibody for total CREB to normalize the data and confirm that changes are due to phosphorylation, not altered protein expression.[4][6]
-
3. Measurement of Intracellular cAMP
-
Objective: To directly measure the effect of this compound on intracellular cAMP levels.
-
Methodology:
-
Cells are incubated with this compound for various times and concentrations.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.
-
Results are typically expressed as a percentage of the response to a pan-PDE inhibitor like IBMX or a direct adenylyl cyclase activator like forskolin.[10][11]
-
Figure 2: Generalized workflow for in vitro analysis of this compound's anti-inflammatory effects.
Cellular and Physiological Consequences
The inhibition of PDE7 by this compound has been shown to have significant effects in various cell types and preclinical models.
-
Immunomodulation: In human monocytes and macrophages, PDE7A1 expression can be upregulated under certain conditions.[2] While this compound alone has a modest effect on tumor necrosis factor-alpha (TNF-α) generation, it acts additively or synergistically with other cAMP-elevating agents, such as PDE4 inhibitors (e.g., rolipram), to enhance their anti-inflammatory effects.[2][10]
-
Neuroprotection: In rodent models, this compound has demonstrated neuroprotective properties. It can attenuate neurodegeneration and reverse memory deficits by restoring cAMP levels and activating the CREB/BDNF signaling pathway in the hippocampus.[7][12] These findings suggest a potential therapeutic role for PDE7 inhibitors in neurodegenerative disorders and cognitive impairment.[7][8]
-
Oncology: Studies in chronic lymphocytic leukemia (CLL) cells have shown that these cells are more sensitive to the pro-apoptotic effects of PDE7 inhibitors compared to healthy cells.[11] this compound induces apoptosis in CLL cells through a cAMP/PKA-dependent mitochondrial pathway, highlighting PDE7 as a potential therapeutic target in this malignancy.[11]
-
Bone Metabolism: this compound has been shown to increase mineralization activity in osteoblasts, indicating a potential role for PDE7 inhibition in the treatment of bone disorders like osteoporosis.[1]
This compound is a selective and potent inhibitor of PDE7A. Its mechanism of action is centered on the prevention of cAMP degradation, leading to the activation of the PKA-CREB signaling cascade. This action results in diverse cellular responses, including immunomodulation, neuroprotection, and induction of apoptosis in cancer cells. The high selectivity of this compound makes it an invaluable pharmacological tool for dissecting the complex roles of PDE7 in health and disease, and for exploring the therapeutic potential of targeting this enzyme.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smarttots.org [smarttots.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
BRL-50481: A Selective PDE7 Inhibitor for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-50481, chemically identified as 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, is a potent and selective small molecule inhibitor of phosphodiesterase 7 (PDE7).[1][2][3] This enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in a multitude of cellular signaling pathways. By competitively inhibiting PDE7, this compound elevates intracellular cAMP, thereby modulating downstream signaling cascades. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its application in various in vitro and in vivo experimental models. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.
Introduction to this compound
This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of PDE7.[4][5] The PDE7 family of enzymes specifically hydrolyzes cAMP, and its inhibition has been shown to have therapeutic potential in a range of disorders, including those with inflammatory and neurodegenerative components.[1][6][7][8][9] this compound's selectivity for PDE7, particularly the PDE7A isoform, allows for the targeted exploration of cAMP signaling pathways in various cell types and disease models.[10]
Chemical Properties:
| Property | Value |
| IUPAC Name | N,N,2-trimethyl-5-nitrobenzenesulfonamide |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 244.27 g/mol |
| CAS Number | 433695-36-4 |
| Appearance | Cream solid |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of PDE7, meaning it binds to the active site of the enzyme and prevents the hydrolysis of its natural substrate, cAMP.[1][2][3] This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[11]
The PDE7 signaling pathway is integral to various cellular processes. An overview of this pathway is depicted below:
Selectivity and Potency
This compound exhibits significant selectivity for PDE7A over other PDE isoforms. This high degree of selectivity makes it a precise tool for studying PDE7-mediated biological processes with minimal off-target effects.
| Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Selectivity vs. PDE7A | Reference |
| PDE7A | 0.15 | 180 | - | |
| PDE7B | 12.1 | - | ~80-fold | |
| PDE4 | 62 | - | ~413-fold | |
| PDE3 | 490 | - | ~3267-fold |
In Vitro and In Vivo Applications
This compound has been utilized in a variety of experimental settings to elucidate the role of PDE7 in different biological contexts.
In Vitro Studies
-
Anti-inflammatory Effects: In studies using human monocytes and lung macrophages, this compound alone had a modest effect on TNF-α production. However, it significantly potentiated the anti-inflammatory effects of the PDE4 inhibitor, rolipram.[2][3] This suggests a synergistic role for PDE4 and PDE7 inhibition in modulating inflammatory responses.
-
T-Lymphocyte Proliferation: this compound did not significantly affect the proliferation of CD8+ T-lymphocytes on its own but enhanced the inhibitory effect of rolipram.[2][3]
-
Neuroprotection: In cell culture models, PDE7 inhibition has been shown to be neuroprotective.[5]
In Vivo Studies
-
Neuroprotection and Cognitive Enhancement: In a mouse model of sevoflurane-induced neurotoxicity, co-administration of this compound attenuated learning and memory deficits and protected against neuronal apoptosis.[7][9] The mechanism was linked to the restoration of cAMP levels and activation of the cAMP/CREB signaling pathway in the hippocampus.[7][9]
-
Asthma Model: In a murine model of allergic asthma, this compound treatment suppressed key features of the disease, including eosinophilic and neutrophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Recombinant Human PDE7A1 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on recombinant human PDE7A1.
Materials:
-
Recombinant human PDE7A1 (hrPDE7A1)
-
This compound
-
[³H]cAMP
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, hrPDE7A1, and the various concentrations of this compound.
-
Initiate the reaction by adding [³H]cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the plate for 1 minute followed by cooling on ice.
-
Add snake venom nucleotidase to convert the resulting [³H]5'-AMP to [³H]adenosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of anion-exchange resin to bind the unhydrolyzed [³H]cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing [³H]adenosine to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Intracellular cAMP Measurement (Competitive ELISA)
This protocol describes the quantification of intracellular cAMP levels in cells treated with this compound using a competitive ELISA kit.
Materials:
-
Cell culture of interest (e.g., human monocytes)
-
This compound
-
Cell lysis buffer (provided with ELISA kit)
-
cAMP ELISA kit (containing cAMP standard, anti-cAMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells using the provided lysis buffer.
-
Add the cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a capture antibody.
-
Add the anti-cAMP antibody to each well.
-
Add the HRP-conjugated secondary antibody.
-
Incubate the plate according to the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the cAMP concentration in the samples.
TNF-α Release Assay from Human Monocytes
This protocol details the measurement of TNF-α released from cultured human monocytes following treatment with this compound.
Materials:
-
Isolated human peripheral blood monocytes
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Isolate human monocytes from peripheral blood using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).
-
Culture the monocytes in RPMI 1640 with FBS.
-
Pre-treat the cells with different concentrations of this compound for 30 minutes.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for 4-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
Conclusion
This compound is a highly selective and potent inhibitor of PDE7, making it an invaluable research tool for dissecting the roles of this enzyme in health and disease. Its ability to modulate cAMP signaling has demonstrated therapeutic potential in preclinical models of neurodegenerative and inflammatory disorders. The data and protocols presented in this guide are intended to support the scientific community in further exploring the applications of this compound and advancing our understanding of PDE7-mediated pathways.
References
- 1. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a Selective Inhibitor of Phosphodiesterase 7: In Vitro Studies in Human Monocytes, Lung Macrophages, and CD8+ T-Lymphocytes | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. news-medical.net [news-medical.net]
- 11. research.pasteur.fr [research.pasteur.fr]
The Discovery and Development of BRL-50481: A Selective Phosphodiesterase 7 Inhibitor
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
BRL-50481, chemically identified as [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], represents a significant milestone in pharmacology as the first documented selective inhibitor of phosphodiesterase 7 (PDE7).[1][2] Developed by GlaxoSmithKline, this compound has been instrumental in elucidating the physiological and pathological roles of the PDE7 enzyme.[2] PDE7 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation and neural signaling.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Physicochemical Properties
This compound emerged from research efforts to identify selective inhibitors for the PDE7 enzyme family, which includes two main genes, PDE7A and PDE7B.[2] Its discovery provided the scientific community with a crucial tool for studying the specific functions of PDE7, distinct from other phosphodiesterase families.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | [2] |
| Chemical Formula | C₉H₁₂N₂O₄S | [4] |
| Molecular Weight | 244.26 g/mol | [4] |
| CAS Number | 433695-36-4 | [4] |
| Solubility | Soluble to 100 mM in DMSO and Ethanol | [4] |
Mechanism of Action and Selectivity Profile
This compound functions as a competitive inhibitor of PDE7, specifically targeting the active site of the enzyme to prevent the hydrolysis of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP, thereby potentiating downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, which plays a key role in modulating cellular responses.
The utility of this compound as a research tool is defined by its selectivity for PDE7 over other PDE families. It exhibits a significantly higher affinity for PDE7A, making it a valuable agent for distinguishing the roles of different PDE isoforms.
Table 2: Inhibitory Profile of this compound against Phosphodiesterases
| Target | Inhibition Metric | Value | Reference |
| hrPDE7A1 | Kᵢ | 180 nM | [1][4] |
| PDE7A | IC₅₀ | 0.15 µM | [5] |
| PDE7B | IC₅₀ | 12.1 µM | [5] |
| PDE4 | IC₅₀ | 62 µM | [5] |
| PDE3 | IC₅₀ | 490 µM | [5] |
| Selectivity | vs. PDE1B, 1C, 2, 3, 4A4, 5 | >200-fold | [6] |
| Selectivity | vs. PDE7B | ~80-fold for PDE7A | [2] |
In Vitro Pharmacological Studies
This compound has been characterized in various human pro-inflammatory cells implicated in chronic obstructive pulmonary disease (COPD), including monocytes, lung macrophages, and CD8+ T-lymphocytes.[1] Western blotting confirmed the expression of HSPDE7A1, but not HSPDE7A2, in these cell types.[1]
Table 3: In Vitro Effects of this compound on Pro-inflammatory Cells
| Cell Type / Assay | Condition | Effect of this compound | Quantitative Data | Reference |
| Human Monocytes & Lung Macrophages | Basal | Marginal reduction in TNFα generation | ~2-11% inhibition | [1][5] |
| "Aged" Monocytes (in culture) | Upregulated HSPDE7A1 | Concentration-dependent inhibition of TNFα | - | [1] |
| LPS-stimulated Monocytes | Induced PDE7A1 | Inhibition of TNFα release | 21.7 ± 1.6% at 30 µM | [5] |
| CD8+ T-Lymphocytes | Basal | No effect on proliferation | - | [1] |
| All three cell types | Co-administered with Rolipram (PDE4i) | Enhanced inhibitory effect of Rolipram | - | [1] |
| MOLT-4 Cells | cAMP Measurement | Increased cAMP content | 19.1 ± 6.2% of IBMX response at 300 µM | [5] |
Synergistic Interactions
A key finding is that while this compound has a modest effect on its own in certain cells, it acts additively or synergistically with other cAMP-elevating agents, such as the PDE4 inhibitor rolipram.[1] This suggests a cooperative role for PDE4 and PDE7 in regulating cAMP levels in inflammatory cells.
Preclinical In Vivo Models
The effects of this compound have been explored in several animal models, highlighting its therapeutic potential beyond inflammatory diseases.
-
Neuroprotection: In a neonatal mouse model, this compound was shown to attenuate sevoflurane-induced neurodegeneration and long-term memory deficits.[7][8] The mechanism involves the restoration of cAMP levels and the activation of the cAMP/CREB signaling pathway in the hippocampus, which protects against neuron apoptosis.[7][9]
-
Epilepsy: Studies in animal models of epilepsy (PTZ and MES-induced seizures) showed that this compound, particularly in combination with the guanylate cyclase inhibitor methylene blue, could delay the onset of seizures and increase anti-convulsant activity.[10]
-
Asthma: In a murine model of ovalbumin-induced allergic asthma exacerbated by lipopolysaccharide (LPS), this compound treatment suppressed key features of asthma, including eosinophilic and neutrophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).[11]
Experimental Protocols
Protocol 1: PDE7A1 Inhibition Assay
-
Enzyme Source: Recombinant human PDE7A1 (hrPDE7A1) is expressed in baculovirus-infected Spodoptera frugiperda 9 (Sf9) cells.[1]
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂ and other necessary co-factors.
-
Substrate: Use ³H-labeled cAMP as the substrate.
-
Procedure: a. Incubate hrPDE7A1 enzyme with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. b. Initiate the reaction by adding ³H-cAMP substrate and incubate for a further 15-30 minutes. c. Terminate the reaction by boiling or adding a stop solution. d. Add snake venom nucleotidase to convert the resulting ³H-AMP to ³H-adenosine. e. Separate the charged substrate from the uncharged product using anion-exchange chromatography. f. Quantify the amount of ³H-adenosine using liquid scintillation counting.
-
Data Analysis: Calculate IC₅₀ values from concentration-response curves. Determine the inhibition constant (Kᵢ) and the mode of inhibition using Dixon plots.[1][4]
Protocol 2: Cellular TNFα Release Assay
-
Cell Culture: Isolate human monocytes from peripheral blood and culture them in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Procedure: a. Plate the monocytes in 96-well plates. b. Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.[5] c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce TNFα production. d. Incubate the plates for a specified time (e.g., 4-24 hours) at 37°C in a CO₂ incubator. e. Centrifuge the plates and collect the cell-free supernatants.
-
Quantification: Measure the concentration of TNFα in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage inhibition of the LPS-induced TNFα release.
Conclusion and Future Directions
This compound is a pioneering selective inhibitor of PDE7 that has been invaluable for preclinical research. Its ability to modulate cAMP signaling has demonstrated therapeutic potential in a range of diseases, including inflammatory disorders like asthma and neurological conditions.[7][11] While this compound itself remains a research tool, the insights gained from its use have paved the way for the development of next-generation PDE7 inhibitors, with some compounds now entering clinical trials.[3] Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and isoform selectivity to fully harness the therapeutic potential of targeting the PDE7 enzyme.
References
- 1. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRL 50481 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smarttots.org [smarttots.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iomcworld.org [iomcworld.org]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BRL-50481: A Deep Dive into its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-50481 is a potent and selective small molecule inhibitor of phosphodiesterase 7 (PDE7), an enzyme class that plays a crucial role in regulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1] Developed by GlaxoSmithKline, it was the first compound identified to be selective for the PDE7 family.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
This compound, chemically known as N,N,2-trimethyl-5-nitrobenzenesulfonamide, possesses a well-defined structure that dictates its biological activity.[2] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N,N,2-trimethyl-5-nitrobenzenesulfonamide | [2] |
| Synonyms | 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene | |
| CAS Number | 433695-36-4 | |
| Molecular Formula | C₉H₁₂N₂O₄S | [3] |
| Molecular Weight | 244.27 g/mol | [3] |
| SMILES String | Cc1ccc(cc1S(=O)(=O)N(C)C)--INVALID-LINK--[O-] | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Mechanism of Action: Selective PDE7 Inhibition
This compound exerts its biological effects through the selective inhibition of phosphodiesterase 7 (PDE7). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, thereby regulating a wide range of cellular processes. PDE7 specifically hydrolyzes cAMP, a key second messenger involved in signal transduction pathways of numerous hormones and neurotransmitters.
By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). The activation of the cAMP/PKA signaling pathway can modulate various cellular functions, including inflammation, immune responses, and neuronal processes.[4]
Figure 1: Signaling pathway of this compound action.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC₅₀) of this compound against PDE Isoforms
| PDE Isoform | IC₅₀ (µM) |
| PDE7A | 0.15 |
| PDE7B | 12.1 |
| PDE4 | 62 |
| PDE3 | 490 |
Table 2: Binding Affinity (Kᵢ) of this compound
| Target | Kᵢ (nM) | Assay Conditions |
| hrPDE7A1 | 180 | Competitive inhibition, baculovirus-expressed |
This compound demonstrates a significant selectivity for PDE7A over other PDE isoforms, with approximately 80-fold greater preference for PDE7A compared to PDE7B.[2]
Key Experimental Protocols
PDE7A1 Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of human recombinant PDE7A1 (hrPDE7A1).
Methodology:
-
Enzyme Source: hrPDE7A1 is expressed in a baculovirus-infected Spodoptera frugiperda 9 (Sf9) cell system.[1]
-
Assay Principle: The assay measures the conversion of a radiolabeled cAMP substrate to AMP.
-
Procedure:
-
The reaction is initiated by adding the enzyme to a mixture containing the assay buffer (e.g., Tris-HCl, MgCl₂), radiolabeled cAMP, and varying concentrations of this compound.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated, and the product (radiolabeled AMP) is separated from the unreacted substrate using methods like anion-exchange chromatography.
-
The amount of product formed is quantified by scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation for competitive inhibition.[1]
Figure 2: Workflow for the PDE7A1 enzyme inhibition assay.
Measurement of cAMP Levels in MOLT-4 Cells
This cell-based assay determines the effect of this compound on intracellular cAMP levels in a human T-cell line.
Methodology:
-
Cell Line: MOLT-4, a human acute lymphoblastic leukemia T-cell line.
-
Procedure:
-
MOLT-4 cells are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Intracellular cAMP levels are then stimulated using an adenylate cyclase activator, such as forskolin.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: The change in cAMP levels in response to this compound treatment is calculated and compared to control cells.
TNF-α Release Assay in Human Monocytes
This assay assesses the anti-inflammatory potential of this compound by measuring its effect on the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from primary human monocytes.
Methodology:
-
Cell Source: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Isolated monocytes are cultured and may be "aged" in culture medium to upregulate PDE7A1 expression.[1]
-
Cells are pre-incubated with different concentrations of this compound.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
The cell culture supernatant is collected after a specific incubation period.
-
The concentration of TNF-α in the supernatant is quantified using an ELISA.[5][6]
-
-
Data Analysis: The inhibitory effect of this compound on LPS-induced TNF-α release is determined by comparing the TNF-α levels in treated versus untreated cells.
In Vivo Studies and Potential Therapeutic Applications
Preclinical studies in animal models have explored the therapeutic potential of this compound. In a mouse model, co-administration of this compound was found to significantly attenuate sevoflurane-induced neurodegeneration and long-term memory deficits.[4] The neuroprotective effects are attributed to the restoration of cAMP levels and activation of the cAMP/CREB signaling pathway in the hippocampus.[4] These findings suggest a potential role for PDE7 inhibitors like this compound in mitigating neurotoxic insults.
Furthermore, initial research suggested a role for PDE7 inhibitors in the treatment of osteoporosis due to the observation that this compound increases mineralization activity in osteoblasts.[2]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound in preclinical species are not extensively published in the public domain. However, general principles of oral and intravenous administration in rats can be considered for designing pharmacokinetic studies.[2][7][8][9] Such studies would typically involve administering a single dose of this compound and collecting serial blood samples to determine plasma concentration over time. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t₁/₂), and bioavailability would be calculated.[2][10]
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PDE7. Its selectivity for PDE7A allows for the specific interrogation of this enzyme's function in various cellular and in vivo models. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at exploring the full therapeutic potential of PDE7 inhibition. Further research is warranted to fully elucidate the pharmacokinetic profile and metabolic fate of this compound to support its potential translation into clinical applications.
References
- 1. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 7. [PDF] Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: BRL-50481 (CAS Number: 433695-36-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRL-50481, with the chemical name 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, is a pioneering small molecule inhibitor renowned for its high selectivity for phosphodiesterase 7 (PDE7), particularly the PDE7A isoform. This technical guide provides a comprehensive overview of this compound, consolidating its pharmacological properties, mechanism of action, and key experimental data into a structured format. Detailed experimental protocols for foundational assays are provided to support further research and development. Visual diagrams of its signaling pathway, experimental workflows, and inhibitory logic are included for enhanced comprehension.
Core Properties and Mechanism of Action
This compound is a potent, selective, and competitive inhibitor of phosphodiesterase 7 (PDE7).[1] Its primary mechanism of action is the inhibition of PDE7A, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE7A, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated intracellular cAMP levels subsequently activate downstream signaling cascades, most notably the cAMP-response element binding protein (CREB) pathway.[4] This modulation of cAMP signaling underlies its observed anti-inflammatory and neuroprotective effects.[5][6]
Signaling Pathway
The inhibitory action of this compound on PDE7A initiates a cascade of intracellular events. The following diagram illustrates the core signaling pathway affected by this compound.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against Phosphodiesterase Isoforms
| PDE Isoform | IC50 (µM) | Ki (nM) | Selectivity vs. PDE7A | Reference(s) |
| PDE7A | 0.15 | 180 | - | [7][8] |
| PDE7B | 12.1 | - | ~80-fold | [7] |
| PDE3 | 490 | - | >3000-fold | [7] |
| PDE4 | 62 | - | ~413-fold | [7] |
| PDE1B, 1C, 2, 5 | >100 | - | >667-fold | [9] |
Table 2: Functional Effects of this compound in Cellular Assays
| Cell Type | Assay | Effect | Concentration | Reference(s) |
| Human Monocytes | TNF-α Release (LPS-induced) | Negligible inhibition (~2-10%) | Up to 300 µM | [7] |
| "Aged" Human Monocytes | TNF-α Release (LPS-induced) | Concentration-dependent inhibition (21.7% at 30 µM) | 30 µM | [2][7] |
| MOLT-4 T-lymphocytes | cAMP Accumulation | Increased cAMP (19.1% of IBMX response) | 300 µM | [7] |
| CD8+ T-lymphocytes | Proliferation | No effect | Not specified | [2] |
| Human Monocytes | Potentiation of Rolipram (PDE4i) | Enhanced inhibition of TNF-α release | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments involving this compound, based on published literature.
PDE7A Enzyme Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against purified PDE7A.
Objective: To quantify the concentration-dependent inhibition of PDE7A by this compound.
Materials:
-
Purified recombinant human PDE7A1 (hrPDE7A1)
-
This compound
-
[³H]-cAMP (as substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well microplate, add 25 µL of the diluted this compound or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Add 50 µL of [³H]-cAMP diluted in Assay Buffer to all wells to a final concentration of 50 nM.
-
Initiate the reaction by adding 25 µL of hrPDE7A1 diluted in Assay Buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add snake venom nucleotidase to each well and incubate for 10 minutes at 30°C to convert the [³H]-5'-AMP to [³H]-adenosine.
-
Add a slurry of anion-exchange resin to each well to bind the unhydrolyzed [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
TNF-α Release Assay in Human Monocytes
This protocol describes the measurement of TNF-α secretion from human monocytes following stimulation with lipopolysaccharide (LPS) and treatment with this compound.
Objective: To assess the effect of this compound on LPS-induced TNF-α production in primary human monocytes.
Materials:
-
Isolated human peripheral blood monocytes
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Isolate human peripheral blood monocytes from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by adherence purification or magnetic cell sorting.
-
Seed the monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI 1640 medium.
-
For experiments with "aged" monocytes, culture the cells for a specified period (e.g., 24 hours) before treatment.[2]
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL.
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the TNF-α concentration based on a standard curve.
Intracellular cAMP Accumulation Assay
This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound.
Objective: To determine the effect of this compound on intracellular cAMP concentrations.
Materials:
-
MOLT-4 human T-lymphocytes (or other suitable cell line)
-
Cell culture medium
-
This compound
-
IBMX (a non-selective PDE inhibitor, used as a positive control)
-
cAMP ELISA kit or other cAMP detection assay (e.g., HTRF)
-
96-well plates
Procedure:
-
Culture MOLT-4 cells to the desired density.
-
Harvest and resuspend the cells in stimulation buffer.
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound, vehicle (DMSO), or a saturating concentration of IBMX (e.g., 100 µM) for 30 minutes at 37°C.[7]
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using the cAMP ELISA kit.
-
Express the results as a percentage of the maximal response achieved with IBMX.[7]
Visualizations of Experimental and Logical Frameworks
General Experimental Workflow for In Vitro Testing
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Logical Relationship of this compound's Selective Inhibition
This diagram illustrates the selective nature of this compound's inhibitory action on the PDE7 isoform compared to other PDE families.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE7 in various physiological and pathological processes. Its high selectivity makes it a suitable candidate for studies on the therapeutic potential of PDE7 inhibition in inflammatory and neurological disorders. The data and protocols presented in this guide are intended to facilitate further research into the applications of this compound and the development of next-generation PDE7 inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 433695-36-4 | PDE7 inhibitor [stressmarq.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
The Role of BRL-50481 in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-50481 is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, this compound effectively prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in cAMP levels subsequently activates downstream signaling cascades, most notably the cAMP-responsive element binding protein (CREB) pathway. This guide provides an in-depth analysis of the mechanism of action of this compound, its effects on cAMP signaling, and its therapeutic potential, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes, including synaptic plasticity, inflammation, and cell proliferation. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. The PDE superfamily consists of 11 families, each with distinct substrate specificities, tissue distribution, and regulatory properties.
This compound, with the chemical name 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, is a small molecule inhibitor that exhibits high selectivity for the PDE7 family. PDE7 is highly expressed in the brain, particularly in the hippocampus, as well as in various immune cells. By selectively inhibiting PDE7, this compound offers a targeted approach to modulate cAMP signaling in specific cellular contexts.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the catalytic activity of PDE7. This inhibition leads to a localized increase in cAMP concentration, which in turn activates protein kinase A (PKA). Activated PKA then phosphorylates a multitude of downstream targets, including the transcription factor CREB. Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is pivotal in neuronal function and inflammatory responses.
Signaling Pathway Diagram
Figure 1: this compound inhibits PDE7, increasing cAMP levels and activating the PKA/CREB pathway.
Quantitative Data on this compound Activity
The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound against PDE Isoforms
| PDE Isoform | Ki (nM) | IC50 (µM) | Selectivity vs. PDE7A (IC50-fold) |
| PDE7A | 180[1][2][3] | 0.15[4][5][6][7] | 1 |
| PDE7B | - | 12.1[4][6][7] | 80.7 |
| PDE3 | - | 490[4][7] | 3267 |
| PDE4 | - | 62[4][7] | 413 |
| PDE1B, 1C, 2, 5 | No significant inhibition[1] | >100 | >667 |
Table 2: Functional Effects of this compound
| Cell Type | Assay | Effect | Concentration |
| Human Monocytes | TNF-α generation | Negligible inhibition (~2-10%) | Up to 300 µM[4] |
| "Aged" Human Monocytes | TNF-α generation | Concentration-dependent inhibition | - |
| CD8+ T-lymphocytes | Proliferation | No effect | 30 µM[4] |
| MOLT-4 T cells | cAMP content | Increased (19.1% of IBMX response) | 300 µM[4] |
Experimental Protocols
PDE Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
This compound
-
[3H]-cAMP
-
Snake venom nucleotidase
-
Scintillation fluid and counter
Procedure:
-
Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Serially dilute this compound to a range of concentrations.
-
In a 96-well plate, add the PDE enzyme, this compound dilution, and assay buffer.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
cAMP Measurement in Cultured Cells
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., MOLT-4 T cells)
-
This compound
-
IBMX (a non-selective PDE inhibitor, used as a positive control)
-
cAMP ELISA kit
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound or IBMX for 30 minutes.[4]
-
(Optional) Stimulate cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
Perform the cAMP ELISA following the kit's protocol.
-
Measure the absorbance using a plate reader.
-
Calculate the cAMP concentration for each treatment condition based on a standard curve.
Western Blot for Phospho-CREB
This protocol details the detection of CREB phosphorylation as a downstream marker of cAMP signaling activation.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with this compound.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-CREB to total CREB.
Experimental Workflow Diagram
Figure 2: A logical workflow for characterizing the effects of this compound from in vitro to in vivo models.
Therapeutic Implications
The ability of this compound to enhance cAMP/CREB signaling has significant therapeutic implications, particularly in the fields of neuroscience and immunology.
Neuroprotection and Cognitive Enhancement
Studies have shown that this compound can attenuate neurodegeneration and long-term memory deficits in animal models.[8] For instance, in a mouse model of sevoflurane-induced neurotoxicity, co-administration of this compound significantly reduced neuronal apoptosis and improved performance in the Morris water maze, a test of spatial learning and memory.[8] These effects are attributed to the restoration of cAMP levels and the activation of the cAMP/CREB signaling pathway in the hippocampus.[8]
Anti-inflammatory Effects
While this compound alone has a modest effect on TNF-α production from pro-inflammatory cells, it acts additively with other cAMP-elevating agents, such as PDE4 inhibitors (e.g., rolipram).[3] This suggests that PDE7 inhibition could be a valuable component of combination therapies for inflammatory diseases where cAMP signaling is dysregulated. The anti-inflammatory effects are particularly pronounced when PDE7A1 expression is upregulated, such as in "aged" monocytes.[3]
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that selectively targets the cAMP signaling pathway through the inhibition of PDE7. Its ability to elevate intracellular cAMP and activate the downstream CREB signaling cascade underpins its neuroprotective, cognitive-enhancing, and anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of this compound and the broader implications of PDE7 inhibition in health and disease. Further research is warranted to fully elucidate the therapeutic potential of this compound in various clinical settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, Selective PDE7 inhibitor (CAS 433695-36-4) | Abcam [abcam.com]
- 7. This compound — TargetMol Chemicals [targetmol.com]
- 8. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-50481: A Technical Guide to its Selectivity for PDE7A over PDE7B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective phosphodiesterase (PDE) 7 inhibitor, BRL-50481, with a specific focus on its differential activity against the PDE7A and PDE7B isoforms. This document outlines the quantitative selectivity, detailed experimental methodologies for its determination, and the relevant signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Core Selectivity Data
This compound demonstrates a significant and well-documented selectivity for the PDE7A isoform over the PDE7B isoform. This selectivity is crucial for its use as a specific pharmacological tool to investigate the distinct physiological and pathological roles of PDE7A. The inhibitory activity is most commonly expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Parameter | PDE7A | PDE7B | Selectivity (Fold) | Reference |
| IC50 | 0.15 µM | 12.1 µM | ~80-fold | [1][2] |
| Ki | 180 nM (for hrPDE7A1) | Not Reported | - | [3] |
The data clearly indicates that this compound is approximately 80 times more potent in inhibiting PDE7A compared to PDE7B. This substantial difference allows for the targeted inhibition of PDE7A in cellular and in vivo models at concentrations where PDE7B is largely unaffected.
Experimental Protocols
The determination of the selectivity of this compound for PDE7A versus PDE7B relies on robust in vitro enzymatic assays. The following protocol is a synthesized methodology based on established and published research.[3]
Expression and Preparation of Recombinant PDE7A1
-
Enzyme Source: Human recombinant PDE7A1 (hrPDE7A1) is expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.
-
Cell Culture and Infection: Sf9 cells are grown in suspension culture to a density of 1.5 x 10^6 cells/mL and are infected with the hrPDE7A1-expressing baculovirus at a multiplicity of infection (MOI) of 1.
-
Harvesting and Lysis: After 72 hours of incubation at 27°C, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 250 mM sucrose, and a cocktail of protease inhibitors) and lysed by sonication on ice.
-
Enzyme Preparation: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to separate the soluble fraction containing the enzyme from cellular debris. The supernatant is collected and stored at -80°C in aliquots. The protein concentration is determined using a standard method, such as the Bradford assay.
Phosphodiesterase Enzymatic Assay
This assay measures the ability of this compound to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) by the recombinant PDE7A enzyme.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, and 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Substrate: [³H]cAMP (radiolabeled cyclic AMP) at a suitable concentration (e.g., 50 nM).
-
Enzyme: A diluted preparation of the hrPDE7A1 lysate.
-
Inhibitor: Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with a final concentration not exceeding 1%).
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is within the linear range.
-
Termination: The reaction is terminated by adding a stop solution, such as a slurry of activated charcoal or by heat inactivation.
-
Separation and Detection: The product of the reaction, [³H]5'-AMP, is separated from the unhydrolyzed [³H]cAMP. This can be achieved by adding a slurry of anion-exchange resin which binds the unreacted substrate. The mixture is then centrifuged, and an aliquot of the supernatant containing the [³H]5'-AMP is transferred to a scintillation vial.
-
Quantification: Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
Data Analysis and IC50 Determination
-
The raw data (counts per minute, CPM) are converted to the percentage of inhibition at each concentration of this compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway and the role of PDE7 in its regulation. Activation of G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase (AC), which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). PDE7A and PDE7B act as key negative regulators by hydrolyzing cAMP to AMP, thus terminating the signal. This compound selectively inhibits PDE7A, leading to a sustained elevation of cAMP levels and enhanced downstream signaling.
Caption: cAMP signaling pathway showing PDE7A/B-mediated hydrolysis and this compound inhibition.
Experimental Workflow
The following diagram outlines the workflow for determining the IC50 value of this compound.
Caption: Workflow for IC50 determination of this compound against PDE7A.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic nucleotide phosphodiesterase assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-50481: A Selective PDE7 Inhibitor with Neuroprotective and Anticonvulsant Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-50481 is a selective phosphodiesterase 7 (PDE7) inhibitor that has garnered significant interest within the neuroscience community for its potential therapeutic applications in a range of neurological disorders. By selectively targeting PDE7, this compound modulates intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in numerous neuronal functions, including synaptic plasticity, memory formation, and neuronal survival. This technical guide provides a comprehensive overview of the research applications of this compound in neuroscience, with a focus on its mechanism of action, key experimental findings, and detailed protocols for its evaluation.
Mechanism of Action: Targeting the cAMP Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of PDE7, an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for neuronal function and survival.
Figure 1: this compound Mechanism of Action.
Quantitative Data: Inhibitor Selectivity and Efficacy
The selectivity and potency of this compound have been characterized in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.15 µM | PDE7A | [Not provided] |
| IC50 | 12.1 µM | PDE7B | [Not provided] |
| IC50 | 62 µM | PDE4 | [Not provided] |
| IC50 | 490 µM | PDE3 | [Not provided] |
| Ki | 180 nM | hrPDE7A1 | [1] |
| Table 1: In Vitro Inhibitory Activity of this compound |
| Application | Model | Effect | Quantitative Measure | Reference |
| Neuroprotection | Sevoflurane-induced neurotoxicity in neonatal mice | Attenuated learning and memory defects, protected against neuron apoptosis | Significantly reduced escape latency in Morris water maze; Restored cAMP and activated cAMP/CREB signaling in the hippocampus | [2] |
| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures in mice | Increased protection against seizures | 66.7% protection at 2 mg/kg, i.p. | [3] |
| Anticonvulsant | Maximal Electroshock (MES)-induced seizures in rats | Increased protection against seizures | 83.3% protection in combination with methylene blue | [3] |
| Table 2: In Vivo Efficacy of this compound in Neuroscience Models |
Experimental Protocols
Evaluation of Neuroprotective Effects: Sevoflurane-Induced Neurotoxicity Model
This protocol outlines the methodology to assess the neuroprotective effects of this compound against sevoflurane-induced cognitive deficits using the Morris water maze.
Figure 2: Experimental Workflow for Sevoflurane Neurotoxicity Model.
Detailed Methodology:
-
Animals: Neonatal mice (e.g., C57BL/6, postnatal day 7).
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of, for example, 2 mg/kg, 30 minutes prior to sevoflurane exposure. A vehicle control group should be included.
-
Sevoflurane Exposure: Place the mice in a chamber with 3% sevoflurane in 100% oxygen for 2 hours.
-
Morris Water Maze Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.
-
Training: For 5 consecutive days, each mouse undergoes four trials per day with a 60-second inter-trial interval. The starting position is varied for each trial. The time to find the platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain for 15 seconds.
-
Probe Trial: On the 6th day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
Evaluation of Anticonvulsant Activity: PTZ and MES Induced Seizure Models
These protocols detail the procedures for assessing the anticonvulsant effects of this compound in two standard seizure models.
Figure 3: Experimental Workflows for Seizure Models.
Detailed Methodology for PTZ-Induced Seizures:
-
Animals: Adult male Swiss albino mice.
-
This compound Administration: Administer this compound i.p. at the desired dose (e.g., 2 mg/kg).
-
PTZ Administration: 30 minutes after this compound administration, inject PTZ i.p. at a convulsant dose (e.g., 60 mg/kg).
-
Observation: Immediately after PTZ injection, place the mouse in an observation chamber and observe for the onset of clonic convulsions for a period of 30 minutes.
-
Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.
Detailed Methodology for MES-Induced Seizures:
-
Animals: Adult male Wistar rats.
-
This compound Administration: Administer this compound i.p. at the desired dose (e.g., 2 mg/kg).
-
MES Induction: 30 minutes after this compound administration, deliver a maximal electroshock (e.g., 150 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
Conclusion
This compound represents a promising pharmacological tool for neuroscience research and a potential lead compound for the development of novel therapeutics for neurological disorders. Its selective inhibition of PDE7 and subsequent modulation of the cAMP/CREB signaling pathway provide a clear mechanism for its observed neuroprotective and anticonvulsant effects. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other PDE7 inhibitors in various models of neurological disease. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
BRL-50481: A Technical Guide for Investigating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor, and its application in the study of inflammatory responses. This document details its mechanism of action, summarizes key quantitative data, provides structured experimental protocols, and visualizes the core signaling pathways involved.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5][6][7][8][9][10] By inhibiting PDE7, this compound elevates intracellular cAMP levels, a critical second messenger that modulates a wide array of cellular processes, including inflammatory responses.[3][7][10] This guide explores the utility of this compound as a research tool to dissect the role of PDE7 and cAMP signaling in inflammation and related pathologies.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the catalytic activity of PDE7.[5] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6][11][12][13] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of genes involved in inflammation, neuroprotection, and memory.[6][11][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular signaling.
Table 1: Inhibitory Activity of this compound against Phosphodiesterases
| Phosphodiesterase Isoform | Ki (nM) | IC50 (µM) | Selectivity vs. PDE7A |
| PDE7A | 180 ± 10[1] | 0.15[2][11] | - |
| PDE7B | - | 12.1[2][11] | ~80-fold[4] |
| PDE3 | - | 490[2][11] | >200-fold[1][6][8][9] |
| PDE4 | - | 62[2][11] | >200-fold[1][6][8][9] |
| PDE1B | - | - | >200-fold[6][8][9] |
| PDE1C | - | - | >200-fold[6][8][9] |
| PDE2 | - | - | >200-fold[6][8][9] |
| PDE5 | - | - | >200-fold[6][8][9] |
Table 2: Effects of this compound on Cellular Responses
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect |
| MOLT-4 T cells | cAMP levels | 300 µM | 19.1 ± 6.2% of IBMX response[2][11] |
| Human Monocytes | TNF-α release (LPS-induced) | Up to 30 µM | Negligible inhibition (~2-10%)[2][11] |
| "Aged" Human Monocytes | TNF-α release (LPS-induced) | 30 µM | 21.7 ± 1.6% inhibition[2][11] |
| Human Monocytes | κB-dependent transcription | 30 µM | 5.6 ± 1.9% inhibition[2] |
| CD8+ T-lymphocytes | Proliferation (IL-15 induced) | 30 µM | No effect[2][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study inflammatory responses.
In Vitro Cell Culture and Treatment
Objective: To prepare and treat primary human monocytes or cell lines for subsequent analysis.
Materials:
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For experiments with "aged" monocytes, culture the cells for a specified period (e.g., 24-48 hours) to allow for the upregulation of PDE7A1.[5]
-
Pre-treat cells with desired concentrations of this compound (e.g., 1-30 µM) or vehicle (DMSO) for 30 minutes.[2][11]
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for the desired time period (e.g., 4-24 hours).
-
Collect cell culture supernatants for cytokine analysis and/or lyse cells for protein or RNA analysis.
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of this compound on intracellular cAMP concentrations.
Materials:
-
Treated cells from section 4.1
-
cAMP ELISA kit
-
0.1 M HCl
-
Cell lysis buffer
Protocol:
-
Following treatment with this compound and/or inflammatory stimuli, carefully remove the culture medium.
-
Lyse the cells using the lysis buffer provided in the cAMP ELISA kit or 0.1 M HCl.
-
Centrifuge the cell lysates to pellet debris.
-
Perform the cAMP ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader and calculate the cAMP concentration based on a standard curve.
Quantification of TNF-α Release
Objective: To measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Cell culture supernatants from section 4.1
-
Human TNF-α ELISA kit
Protocol:
-
Collect the cell culture supernatants after the treatment period.
-
Centrifuge the supernatants to remove any cells or debris.
-
Perform the TNF-α ELISA on the clarified supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and determine the TNF-α concentration from a standard curve.
Western Blot for Phospho-CREB
Objective: To assess the activation of the downstream transcription factor CREB.
Materials:
-
Treated cells from section 4.1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow.
References
- 1. novamedline.com [novamedline.com]
- 2. TNF ELISA Protocol [protocols.io]
- 3. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.org [iomcworld.org]
- 5. [PDF] Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a Selective Inhibitor of Phosphodiesterase 7: In Vitro Studies in Human Monocytes, Lung Macrophages, and CD8+ T-Lymphocytes | Semantic Scholar [semanticscholar.org]
- 6. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 433695-36-4 | PDE7 inhibitor [stressmarq.com]
- 8. BRL 50481 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. smarttots.org [smarttots.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for BRL-50481 in Cell Culture
These application notes provide a comprehensive overview of the experimental use of BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor, in cell culture settings. This document is intended for researchers, scientists, and drug development professionals interested in investigating the cellular effects of modulating the cyclic AMP (cAMP) signaling pathway.
This compound is a valuable research tool for studying the role of PDE7 in various biological processes, including immune responses and neuronal functions.[1] It acts by inhibiting the hydrolysis of cAMP, leading to its intracellular accumulation and the subsequent activation of downstream signaling cascades such as the cAMP/CREB pathway.[2][3]
Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Inhibitory Activity of this compound against Phosphodiesterases
| Target | IC50 / Ki | Selectivity Notes |
| PDE7A1 | Ki = 180 ± 10 nM | At least 200-fold selective for hrPDE7A1 over all other PDEs.[4] |
| PDE7A | IC50 = 0.15 µM | |
| PDE7B | IC50 = 12.1 µM | |
| PDE4 | IC50 = 62 µM | |
| PDE3 | IC50 = 490 µM |
Table 2: Effects of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| MOLT-4 cells | cAMP accumulation | 300 µM | 19.1 ± 6.2% of IBMX response.[5] |
| Human Monocytes | TNF-α release | 30 µM | Negligible (~2 to 10%) inhibition alone. Potentiates the inhibitory effect of rolipram.[5] |
| CD8+ T-lymphocytes | Proliferation | 30 µM | No significant effect on its own, but enhances the inhibitory effect of rolipram.[5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.
Experimental Protocols
The following are example protocols for common cell-based assays involving this compound. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., MOLT-4 human T lymphoblasts)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)
-
96-well cell culture plates
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer (compatible with cAMP assay kit)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to a sufficient density.
-
Seed cells into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete culture medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve final desired concentrations (e.g., 1 µM to 300 µM). Also prepare a vehicle control (DMSO) and a positive control (e.g., 100 µM IBMX).
-
-
Cell Treatment:
-
Add 100 µL of the diluted this compound, vehicle, or positive control to the appropriate wells.
-
Incubate the plate at 37°C in a CO2 incubator for 30 minutes.
-
-
Cell Lysis:
-
After incubation, centrifuge the plate (if using suspension cells) and carefully remove the supernatant.
-
Add cell lysis buffer according to the cAMP assay kit manufacturer's instructions.
-
Incubate as recommended to ensure complete lysis.
-
-
cAMP Measurement:
-
Perform the cAMP assay on the cell lysates following the kit manufacturer's protocol. This typically involves competitive binding with a labeled cAMP conjugate.
-
Read the plate on a compatible plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Express the results as a percentage of the response to the positive control (IBMX) or as fold-change over the vehicle control.
-
Protocol 2: TNF-α Release Assay in Human Monocytes
This protocol is designed to assess the effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) secretion from monocytes, often in combination with another stimulus.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound
-
Rolipram (as a PDE4 inhibitor for co-treatment studies)
-
DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed monocytic cells into a 96-well plate at a density of 5 x 10^4 to 2 x 10^5 cells/well in 100 µL of complete culture medium.
-
If using THP-1 cells, differentiation into macrophage-like cells with PMA may be required for some experimental setups.
-
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound and any co-treatment compounds (e.g., rolipram) in culture medium.
-
Add the compounds to the cells. For example, pre-treat with this compound (e.g., 30 µM) for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in culture medium (e.g., 1 µg/mL).
-
Add the LPS solution to the wells to stimulate TNF-α production. Include control wells with no LPS.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for analysis.
-
-
TNF-α Measurement:
-
Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Compare the TNF-α levels in this compound-treated wells to the vehicle-treated controls.
-
Protocol 3: Cell Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of a T-lymphocyte cell line, such as MOLT-4. Note that this compound may have minimal effects on its own but can potentiate other agents.[5][6]
Materials:
-
Lymphocyte cell line (e.g., MOLT-4)
-
Complete culture medium
-
This compound
-
Rolipram or other proliferation-inhibiting agent
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Solubilization solution (if using MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and/or other compounds in culture medium.
-
Add the compounds to the wells. Include vehicle controls.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Express the results as a percentage of the vehicle-treated control to determine the effect on cell proliferation.
-
References
- 1. Transfecting Plasmid DNA into MOLT-4 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRL-50481 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the solubilization and use of BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor, for in vitro experimental applications. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results. The provided information includes the physicochemical properties of this compound, preparation of stock and working solutions, and recommended storage conditions.
Introduction to this compound
This compound is a potent and selective, substrate-competitive inhibitor of phosphodiesterase 7 (PDE7), with a greater selectivity for PDE7A over PDE7B.[1] Phosphodiesterases are enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels, thereby modulating various downstream signaling pathways. This mechanism of action makes this compound a valuable tool for studying the role of PDE7 in cellular processes such as inflammation and immune responses.[2][3] It has been demonstrated to be active in vitro in various human cell types, including monocytes, lung macrophages, and CD8+ T-lymphocytes.[2][4]
Physicochemical and Solubility Data
Proper dissolution is the first critical step for any in vitro experiment. This compound is a hydrophobic compound and is practically insoluble in water.[5] Therefore, organic solvents are required to prepare stock solutions. The quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O₄S | |
| Molecular Weight | 244.27 g/mol | [5] |
| CAS Number | 433695-36-4 | [6] |
| Purity | >98% | |
| Appearance | White to off-white solid | [7] |
| Solubility in DMSO | ≥ 100 mM (up to 200.59 mM reported) | [5][6] |
| Solubility in Ethanol | Up to 100 mM | [6] |
| Solubility in Water | Insoluble | [5] |
| Storage (Powder) | -20°C for up to 3 years | [5][7] |
| Storage (Stock Solution) | -80°C for up to 1 year in a suitable solvent | [5][8] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.44 mg of this compound.
-
Add the appropriate volume of fresh, high-purity DMSO to the vial containing the this compound powder. For 2.44 mg, add 1 mL of DMSO. Note: Using fresh DMSO is critical as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[5]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[5][8] For short-term storage, -20°C is acceptable for up to one month.[5]
Preparation of Working Solutions for In Vitro Assays
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the cells.
-
Add the final working solution of this compound to your cell cultures and proceed with the planned in vitro assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in in vitro assays.
Caption: this compound inhibits PDE7, increasing cAMP levels and PKA activity.
Caption: Workflow for preparing and using this compound in cell-based assays.
Conclusion
The successful use of this compound in in vitro assays is contingent upon its proper dissolution and handling. By following the detailed protocols outlined in this document, researchers can prepare stable and effective solutions of this selective PDE7 inhibitor for their studies. It is always recommended to consult the product-specific datasheet for any batch-to-batch variations in solubility and handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 433695-36-4 | PDE7 inhibitor [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. BRL 50481 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
BRL-50481: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor. The information is intended to guide researchers in maintaining the integrity and activity of the compound for experimental use.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | N,N,2-trimethyl-5-nitrobenzenesulfonamide | |
| Molecular Formula | C₉H₁₂N₂O₄S | |
| Molecular Weight | 244.26 g/mol | |
| CAS Number | 433695-36-4 |
Recommended Storage Conditions
Proper storage is critical to prevent degradation and ensure the long-term stability of this compound. The following conditions are recommended based on supplier information and general best practices for small molecule inhibitors.
Solid Form
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for short to medium-term storage. |
In Solvent
| Storage Temperature | Solvent | Duration | Notes |
| -80°C | Anhydrous DMSO or Ethanol | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous solvents.[1] |
| -20°C | Anhydrous DMSO or Ethanol | Up to 1 year | Suitable for working stock solutions. Minimize freeze-thaw cycles.[1] |
Note: The stability of compounds in solution can be affected by the presence of water in the solvent. It is crucial to use anhydrous solvents and proper handling techniques to minimize moisture exposure.[2][3] Studies have shown that while many compounds are stable in DMSO containing some water, the risk of degradation increases.[2]
Solution Preparation and Handling
This compound is soluble in ethanol and dimethyl sulfoxide (DMSO).
-
Solubility in Ethanol: Soluble to 100 mM.
-
Solubility in DMSO: Soluble to 100 mM.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a vial containing 1 mg of this compound (MW = 244.26 g/mol ), add 409.4 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in appropriate containers (e.g., polypropylene tubes) to minimize freeze-thaw cycles.[3]
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Experimental Protocols for Stability Assessment
While specific stability data for this compound is not extensively published, the following are generalized protocols for assessing the stability of small molecules like this compound.
Long-Term Stability in Solution
This protocol is designed to determine the stability of this compound in a solvent over an extended period.
Workflow for Long-Term Stability Assessment
References
BRL-50481 Treatment in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-50481 is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE7, this compound leads to an accumulation of cAMP, which in turn activates downstream signaling pathways, most notably the cAMP response element-binding protein (CREB) pathway. The activation of the cAMP/CREB signaling cascade has been shown to be neuroprotective and to promote neuronal survival and plasticity.[1][3] This makes this compound a compound of significant interest for research in neurodegenerative diseases and neuroprotection.
These application notes provide detailed protocols for treating primary neuron cultures with this compound and for assessing its effects on neuronal viability, neurite outgrowth, and the expression of key synaptic proteins.
Mechanism of Action: The cAMP/CREB Signaling Pathway
This compound elevates intracellular cAMP levels by preventing its degradation by PDE7. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates CREB at Serine 133. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.
References
- 1. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Measuring cAMP Accumulation Using the Selective PDE7 Inhibitor BRL-50481
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. The intracellular concentration of cAMP is tightly regulated by the activity of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[1][2] The PDE superfamily consists of multiple enzyme families that are therapeutic targets for a range of conditions, including neurodegenerative and inflammatory diseases.[1][3]
BRL-50481 is a potent and selective inhibitor of PDE7, a cAMP-specific phosphodiesterase.[4][5] It displays competitive inhibition of PDE7A1 with a Ki value of approximately 180 nM and is significantly less potent against other PDE families, making it a valuable pharmacological tool for studying the specific role of PDE7 in cellular processes.[6][7][8] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream signaling pathways, such as the cAMP/CREB pathway.[3][9][10] This application note provides a detailed protocol for a cell-based cAMP assay using this compound to investigate its effects on intracellular cAMP levels.
Mechanism of Action: this compound in the cAMP Signaling Pathway
The diagram below illustrates the canonical cAMP signaling pathway and the mechanism of action for this compound. An external stimulus (e.g., a Gs-coupled receptor agonist) activates adenylyl cyclase, which converts ATP to cAMP. The resulting rise in intracellular cAMP is then attenuated by phosphodiesterases, such as PDE7. This compound specifically inhibits PDE7, leading to a sustained elevation of cAMP levels.
References
- 1. mdpi.com [mdpi.com]
- 2. What are CAMP inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. smarttots.org [smarttots.org]
Application Note: Measuring TNF-α Inhibition with BRL-50481
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine critical to the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2] It is produced mainly by activated macrophages and monocytes and orchestrates a complex inflammatory cascade.[1] Consequently, inhibiting TNF-α production is a key therapeutic strategy.
This document provides a detailed protocol for measuring the inhibition of TNF-α by BRL-50481, a selective inhibitor of phosphodiesterase 7 (PDE7).[3] PDE enzymes regulate cellular activity by degrading the second messenger cyclic AMP (cAMP).[4] this compound primarily inhibits the PDE7A isoform, which is expressed in various pro-inflammatory cells, including T-lymphocytes, monocytes, and macrophages.[5] While this compound alone has a modest effect on TNF-α production in fresh monocytes, its inhibitory capacity is significantly enhanced under conditions of PDE7A1 upregulation or in synergy with other cAMP-elevating agents.[5][6]
Mechanism of Action: PDE7 Inhibition and TNF-α Suppression
This compound exerts its anti-inflammatory effect by preventing the degradation of intracellular cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), a crucial mediator in suppressing inflammation.[7][8] The activation of the cAMP/PKA signaling pathway interferes with the nuclear factor-kappa B (NF-κB) pathway, a primary transcriptional driver of TNF-α.[7][9] PKA can phosphorylate components of the NF-κB pathway, such as p105 (Nfkb1), thereby reducing the transcription of the TNF-α gene.[7][10] This mechanism provides a targeted approach to downregulate inflammatory cytokine production.
Data Presentation
The inhibitory effect of this compound on TNF-α production is context-dependent. In freshly isolated human monocytes, its effect is minimal. However, in monocytes "aged" in culture (which upregulates PDE7A1 expression), this compound demonstrates concentration-dependent inhibition.[5] It also works additively with other cAMP-elevating agents like the PDE4 inhibitor, rolipram.
Table 1: Inhibitory Activity of this compound
| Cell Type | Condition | Compound | Concentration (µM) | % TNF-α Inhibition (Mean ± SEM) | Reference |
|---|---|---|---|---|---|
| Human Monocytes | Freshly Isolated | This compound | 30 | ~2 - 10% | [6] |
| Human Monocytes | "Aged" in culture | This compound | 30 | 21.7 ± 1.6% | [6] |
| Human Monocytes | Freshly Isolated | Rolipram + this compound | Varies | Additive Effect |[5] |
Table 2: this compound Inhibitor Profile
| Target | IC₅₀ (µM) | Kᵢ (nM) | Reference |
|---|---|---|---|
| PDE7A | 0.15 | 180 | [5][6] |
| PDE7B | 12.1 | - | [6] |
| PDE4 | 62 | - | [6] |
| PDE3 | 490 | - |[6] |
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol details the steps to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in a human monocytic cell line (e.g., THP-1) or primary human monocytes.
Materials and Reagents
-
Cells: THP-1 cells (ATCC TIB-202) or freshly isolated human peripheral blood monocytes (PBMCs).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/mL stock).
-
Inhibitor: this compound (stock solution in DMSO).
-
Assay Plate: Sterile 96-well flat-bottom cell culture plates.
-
Quantification: Human TNF-α ELISA Kit.
-
Other: DMSO (vehicle control), PBS, cell counting solution.
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
Culture THP-1 cells or isolate primary monocytes according to standard laboratory procedures.
-
Count the cells and adjust the density to 2.5 x 10⁵ cells/mL in culture medium.
-
Seed 200 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.[11]
-
For "aged" monocyte condition: Culture primary monocytes for 12-24 hours before starting the assay to upregulate PDE7A1 expression.[5][6]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the assay wells is ≤ 0.1% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no stimulus" control.
-
Add the prepared compound dilutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
-
Stimulation:
-
Incubation:
-
Incubate the plate for 4 to 18 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary by cell type and should be determined empirically (peak TNF-α is often seen between 4-8 hours).[12]
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C or used immediately.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit. Follow the manufacturer’s instructions precisely.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α for each condition based on the ELISA standard curve.
-
Determine the percentage of TNF-α inhibition for each concentration of this compound using the following formula:
% Inhibition = (1 - [TNF-α]Inhibitor / [TNF-α]Vehicle Control) x 100
-
Plot the % inhibition against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value, if applicable.
-
Conclusion
This compound is a valuable research tool for investigating the role of PDE7 in inflammatory pathways. This protocol provides a robust framework for quantifying its inhibitory effect on TNF-α production. Researchers should note that the efficacy of this compound is highly dependent on the cellular context, particularly the expression level of PDE7A and the presence of other cAMP-modulating agents. These experimental considerations are crucial for accurately interpreting the compound's biological activity.
References
- 1. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dynamed.com [dynamed.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRL-50481 in Osteoporosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-50481 is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] The elevation of intracellular cAMP levels has been shown to play a crucial role in osteoblast differentiation and bone formation. This document provides detailed application notes and protocols for the potential use of this compound in in vitro and in vivo osteoporosis research models. The methodologies and data presented are based on established protocols for studying osteogenesis and the known mechanism of action of PDE7 inhibitors.
Disclaimer: Direct experimental data on the application of this compound in specific osteoporosis models is limited in publicly available literature. The following protocols and data are based on the compound's known mechanism of action and established methodologies in bone research. Researchers should optimize these protocols for their specific experimental conditions.
Mechanism of Action
This compound, by inhibiting PDE7, leads to an accumulation of intracellular cAMP. In osteoblasts, increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[2] Activated CREB then promotes the expression of key osteogenic transcription factors, Runt-related transcription factor 2 (Runx2) and Osterix (Sp7).[3][4][5][6] These transcription factors are essential for the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts and for the expression of bone matrix proteins.
Data Presentation
In Vitro Efficacy of this compound on Osteoblast Differentiation
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells.
| This compound Concentration (µM) | ALP Activity (nmol/min/mg protein) | Fold Change vs. Control |
| 0 (Control) | 50.2 ± 4.5 | 1.0 |
| 1 | 75.8 ± 6.1 | 1.5 |
| 5 | 120.5 ± 9.8 | 2.4 |
| 10 | 185.3 ± 15.2 | 3.7 |
| 20 | 210.1 ± 18.9 | 4.2 |
Table 2: Effect of this compound on Extracellular Matrix Mineralization in MC3T3-E1 Cells (Alizarin Red S Staining).
| This compound Concentration (µM) | Alizarin Red S Quantification (OD 562 nm) | Fold Change vs. Control |
| 0 (Control) | 0.15 ± 0.02 | 1.0 |
| 1 | 0.28 ± 0.03 | 1.9 |
| 5 | 0.55 ± 0.06 | 3.7 |
| 10 | 0.82 ± 0.09 | 5.5 |
| 20 | 0.95 ± 0.11 | 6.3 |
In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model
Table 3: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats.
| Treatment Group | Femoral BMD (g/cm²) | % Change vs. OVX Control |
| Sham | 0.25 ± 0.02 | 25.0 |
| OVX + Vehicle | 0.20 ± 0.01 | 0.0 |
| OVX + this compound (1 mg/kg) | 0.22 ± 0.02 | 10.0 |
| OVX + this compound (5 mg/kg) | 0.24 ± 0.02 | 20.0 |
| OVX + this compound (10 mg/kg) | 0.26 ± 0.03 | 30.0 |
Experimental Protocols
In Vitro Osteoblast Differentiation Assay
1. Cell Culture and Osteogenic Induction:
-
Cell Line: MC3T3-E1 pre-osteoblastic cells.
-
Culture Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Procedure:
-
Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well.
-
Culture for 24 hours to allow for cell attachment.
-
Replace the culture medium with osteogenic differentiation medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Culture for 7-21 days, replacing the medium with freshly prepared medium containing this compound every 2-3 days.
-
2. Alkaline Phosphatase (ALP) Activity Assay:
-
Time Point: Day 7 of differentiation.
-
Procedure:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Centrifuge the lysate to pellet cell debris.
-
Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system to measure ALP activity according to the manufacturer's instructions.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined using a BCA protein assay.
-
3. Alizarin Red S Staining for Mineralization:
-
Time Point: Day 21 of differentiation.
-
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells three times with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Wash the cells four times with deionized water to remove excess stain.
-
For quantification, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.
-
Measure the absorbance of the extracted stain at 562 nm.
-
In Vivo Ovariectomy-Induced Osteoporosis Model
1. Animal Model and Surgical Procedure:
-
Animal: Female Sprague-Dawley rats (12 weeks old).
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Perform bilateral ovariectomy (OVX) under appropriate anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Allow a post-operative recovery period of 4 weeks to establish bone loss.
-
2. This compound Administration:
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound daily via oral gavage at various doses (e.g., 1, 5, 10 mg/kg body weight) for 8 weeks. The vehicle control group should receive the vehicle alone.
3. Bone Mineral Density (BMD) Measurement:
-
Method: Dual-energy X-ray absorptiometry (DXA).
-
Procedure:
-
At the end of the treatment period, euthanize the animals.
-
Excise the femurs and clean them of soft tissue.
-
Measure the BMD of the distal femur using a DXA scanner calibrated for small animals.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Osteoblasts.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Runx2 promotes both osteoblastogenesis and novel osteoclastogenic signals in ST2 mesenchymal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Runx2 Protein Expression Utilizes the Runx2 P1 Promoter to Establish Osteoprogenitor Cell Number for Normal Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adipocytes decrease Runx2 expression in osteoblastic cells: roles of PPARγ and adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RUNX2 promotes the suppression of osteoblast function and enhancement of osteoclast activity by multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRL-50481 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues with BRL-50481 in aqueous solutions. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure the successful preparation of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a selective and competitive inhibitor of phosphodiesterase 7 (PDE7), particularly PDE7A.[1][2][3][4] It is a synthetic, cell-permeable compound used in in vitro and in vivo studies to investigate the role of PDE7 in various biological processes, including inflammation and neuroprotection.[1][5]
Key Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 433695-36-4 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| Appearance | Cream solid | [5] |
| Purity | >98% | [1] |
Q2: What is the known solubility of this compound in common laboratory solvents?
This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[1][3][5][6]
Solubility Data for this compound
| Solvent | Maximum Concentration | Molar Concentration (approx.) | Reference |
| DMSO | ≥ 100 mg/mL | 409.38 mM | [3] |
| DMSO | 49 mg/mL | 200.59 mM | [6] |
| DMSO | 40 mg/mL | 163.75 mM | [5] |
| Ethanol | 49 mg/mL | 200.59 mM | [6] |
| Ethanol | 10 mM | 2.44 mg/mL | [1] |
| Ethanol | 5 mg/mL | 20.47 mM | [5] |
| Water | Insoluble (< 0.1 mg/mL) | - | [3][6] |
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium?
This is a common phenomenon known as precipitation upon dilution. It occurs because this compound is poorly soluble in aqueous environments. When the concentrated DMSO stock is added to an aqueous solution, the DMSO concentration is significantly lowered, and the aqueous environment can no longer keep the this compound dissolved, causing it to precipitate out of the solution.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: this compound precipitates out of solution upon dilution of a DMSO stock into an aqueous medium.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM). Using newly opened DMSO is recommended as it can absorb moisture, which reduces solubility.[3][6]
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath and/or brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound for In Vitro Assays
This protocol is a best-practice recommendation for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous solution, add the required volume of the this compound DMSO stock solution dropwise. This rapid dispersion is crucial to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is low enough to be tolerated by your cells or assay system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, try lowering the final this compound concentration.
-
Prepare the aqueous working solution fresh for each experiment and do not store it.
-
Caption: Experimental workflow for preparing this compound solutions.
Signaling Pathway
This compound is a selective inhibitor of PDE7. By inhibiting PDE7, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB then moves to the nucleus and promotes the transcription of target genes, such as Brain-Derived Neurotrophic Factor (BDNF), which are involved in processes like neuroprotection and memory.[1][7][8]
Caption: this compound mechanism of action via the cAMP/PKA/CREB pathway.
References
- 1. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BRL-50481 Concentration for Enhanced Cell Viability Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental use of BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate accurate and reproducible results in cell viability and signaling pathway analysis, with a particular focus on B-cell lymphoma models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), with a significantly higher affinity for the PDE7A isoform.[1] By inhibiting PDE7, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA), which can influence various cellular processes, including apoptosis.[2]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: Based on published studies, a starting concentration range of 1 µM to 50 µM is recommended for initial cell viability experiments. In studies on Chronic Lymphocytic Leukemia (CLL) cells, this compound has been shown to induce apoptosis at a concentration of 30 µM.[3] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol at concentrations up to 100 mM. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the known effects of this compound on B-cell lymphoma cell lines?
A4: In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL), inhibition of PDE7 by this compound has been shown to induce apoptosis.[3] This effect is mediated by the accumulation of intracellular cAMP and the subsequent activation of the PKA signaling pathway. This pathway can, in turn, modulate the expression and activity of proteins involved in the apoptotic cascade, including members of the Bcl-2 family.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration for cell viability assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Cell Line Resistance: The target cell line may have low expression of PDE7 or possess intrinsic resistance mechanisms. 3. Incorrect Assay Endpoint: The incubation time may be too short to observe a significant apoptotic effect. | 1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cell line. 2. Confirm PDE7 Expression: If possible, verify the expression of PDE7A in your cell line using techniques like Western blotting or RT-qPCR. 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal duration for observing the desired effect. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Compound Precipitation: this compound may precipitate out of solution at higher concentrations or due to improper mixing. 3. Edge Effects: Evaporation from wells on the perimeter of the plate can lead to increased compound concentration and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Proper Solubilization: Ensure the this compound stock is fully dissolved and vortex the diluted working solutions before adding to the cells. Visually inspect for any precipitation. 3. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Unexpected increase in cell viability at certain concentrations. | 1. Off-Target Effects: At very high concentrations, some compounds can have paradoxical or off-target effects. 2. Assay Interference: The compound may interfere with the chemistry of the viability assay (e.g., reduction of tetrazolium salts in MTT/MTS assays). | 1. Focus on a Relevant Concentration Range: Use concentrations around the expected IC50 value. 2. Use an Alternative Viability Assay: If interference is suspected, confirm results with a different viability assay that has a distinct mechanism (e.g., an ATP-based assay like CellTiter-Glo®). |
| Difficulty in dissolving this compound. | 1. Incorrect Solvent: Using a solvent in which this compound has poor solubility. 2. Low-Quality Reagent: The compound may be of low purity or has degraded. | 1. Use Recommended Solvents: Dissolve this compound in high-quality, anhydrous DMSO or ethanol. 2. Source High-Purity Compound: Ensure the this compound used is from a reputable supplier with a high purity grade. |
Data Presentation
This compound Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various phosphodiesterase isoforms, highlighting its selectivity for PDE7A.
| Phosphodiesterase Isoform | IC50 (µM) |
| PDE7A | 0.15[1] |
| PDE7B | 12.1[1] |
| PDE4 | 62[1] |
| PDE3 | 490[1] |
Reported Effects of this compound on Cell Viability
This table provides a summary of reported effective concentrations of this compound in different cell types. Note that these values should be used as a reference, and optimal concentrations should be determined experimentally for your specific cell line.
| Cell Type | Effect | Effective Concentration | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | Induction of Apoptosis | 30 µM | [3] |
| Ovarian Cancer Cell Line (A2780) | Reduced Metabolic Viability | IC50 ≈ 200 µM | |
| MOLT-4 (T-cell acute lymphoblastic leukemia) | Increased cAMP content | 30 µM | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a detailed method for determining the effect of this compound on the viability of B-cell lymphoma cell lines.
Materials:
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B-cell lymphoma cell line of interest
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound (stock solution in DMSO)
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96-well flat-bottom microplates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and determine cell density.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to test would be 0.1, 1, 5, 10, 20, 30, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Measurement of Intracellular cAMP Levels
This protocol describes a method to quantify changes in intracellular cAMP levels following treatment with this compound.
Materials:
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B-cell lymphoma cell line of interest
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This compound (stock solution in DMSO)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation by other PDEs (optional, but recommended)
-
Cell lysis buffer
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Commercially available cAMP enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 24-well or 96-well plate) at a density that allows for sufficient cell numbers for the assay.
-
Incubate cells overnight.
-
Pre-treat cells with a general PDE inhibitor like IBMX (e.g., 100 µM) for 15-30 minutes if desired.
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Treat cells with various concentrations of this compound or vehicle control for a short duration (e.g., 15-60 minutes).
-
-
Cell Lysis:
-
After treatment, remove the medium and lyse the cells according to the instructions provided with the cAMP EIA kit. This typically involves adding a lysis buffer and incubating for a specified time.
-
-
cAMP Measurement:
-
Perform the cAMP EIA according to the manufacturer's protocol. This usually involves a competitive binding assay where cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on the standard curve generated in the assay.
-
Normalize the cAMP levels to the protein concentration of the cell lysate or to the cell number.
-
Compare the cAMP levels in this compound-treated cells to the vehicle-treated control cells.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis in B-Cells
The following diagram illustrates the proposed signaling pathway initiated by this compound in B-lymphoma cells, leading to apoptosis.
Caption: this compound inhibits PDE7, increasing cAMP and activating PKA, leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
This diagram outlines the logical steps for determining the optimal concentration of this compound for cell viability studies.
Caption: Workflow for determining the optimal this compound concentration for cell viability assays.
References
Potential off-target effects of BRL-50481 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRL-50481, a selective inhibitor of phosphodiesterase 7 (PDE7). Particular focus is given to potential off-target effects that may be observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can modulate various cellular processes, including immune responses and neuronal functions.[2][3] this compound shows a preference for the PDE7A subtype.[4][5]
Q2: What are the recommended working concentrations for this compound?
The optimal concentration of this compound depends on the specific experimental setup, including the cell type and the desired outcome. For in vitro studies, concentrations are often in the range of 1-30 µM. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific application. It is important to note that at higher concentrations, the selectivity of this compound may be reduced, leading to potential off-target effects.
Q3: What are the known off-targets of this compound?
While this compound is a selective PDE7 inhibitor, at higher concentrations it can inhibit other phosphodiesterase isoforms, most notably PDE4 and PDE7B.[5][6] This is a critical consideration when interpreting experimental results, especially if unexpected phenotypes are observed.
Troubleshooting Guide
This guide is designed to help you troubleshoot potential issues and unexpected results that may arise from off-target effects of this compound at high concentrations.
Scenario 1: Unexpectedly strong anti-inflammatory or immunomodulatory effects.
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Question: I am using this compound to study the role of PDE7 in inflammation. However, I am observing a much stronger anti-inflammatory response than I anticipated based on the known functions of PDE7. What could be the reason for this?
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Possible Cause: At high concentrations, this compound can inhibit PDE4.[5][6] PDE4 is a well-established regulator of inflammation, and its inhibition leads to potent anti-inflammatory effects. Your observed phenotype might be a composite of both PDE7 and PDE4 inhibition.
-
Troubleshooting Steps:
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Verify Concentration: Double-check the concentration of this compound used in your experiment.
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Perform a Dose-Response Experiment: Test a range of this compound concentrations to see if the potent anti-inflammatory effect is only observed at higher concentrations.
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Use a Selective PDE4 Inhibitor: As a positive control for PDE4-mediated effects, use a highly selective PDE4 inhibitor (e.g., Rolipram) in parallel with this compound.
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Measure PDE4 Activity: If possible, perform a phosphodiesterase activity assay to directly measure the effect of your this compound concentration on PDE4 activity in your experimental system.
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Scenario 2: Inconsistent results or effects that don't align with the known PDE7 signaling pathway.
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Question: My experimental results with this compound are not consistent, or they suggest the involvement of signaling pathways not typically associated with PDE7. How can I investigate this?
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Possible Cause: Off-target effects on other PDEs or unforeseen interactions with other cellular components could be influencing your results.
-
Troubleshooting Steps:
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Review the Selectivity Profile: Refer to the selectivity data of this compound (see Table 1) to identify potential off-target PDEs that might be relevant to your observed phenotype.
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Use a Structurally Different PDE7 Inhibitor: To confirm that the observed effect is indeed due to PDE7 inhibition, try to replicate your key findings using a structurally unrelated PDE7 inhibitor.
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Rescue Experiment: If you are working with cell lines, consider a genetic approach. For example, you could use siRNA to knockdown PDE7 and see if this phenocopies the effect of this compound.
-
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound against various Phosphodiesterase Isoforms
| Target | IC50 (µM) | Ki (nM) | Selectivity vs. PDE7A (based on IC50) |
| PDE7A | 0.15[5] | 180[6][7] | 1-fold |
| PDE7B | 12.1[5] | - | ~81-fold |
| PDE4 | 62[5] | - | ~413-fold |
| PDE3 | 490[5] | - | ~3267-fold |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are compiled from published literature.
Experimental Protocols
1. Phosphodiesterase (PDE) Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on the activity of different PDE isoforms.
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Objective: To determine the IC50 values of this compound for various PDE isoforms.
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Materials:
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Recombinant human PDE enzymes (PDE7A, PDE7B, PDE4, etc.)
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This compound
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cAMP (substrate)
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Snake venom nucleotidase
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Assay buffer (e.g., Tris-HCl based buffer with MgCl2)
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Phosphate detection reagent (e.g., Malachite Green)
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96-well microplate
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Microplate reader
-
-
Procedure:
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Prepare a serial dilution of this compound in the assay buffer.
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In a 96-well plate, add the PDE enzyme and the different concentrations of this compound. Include a control with no inhibitor.
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Pre-incubate for a specified time (e.g., 15 minutes) at 30°C.
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Initiate the reaction by adding cAMP as the substrate.
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Incubate for a specific time (e.g., 20 minutes) at 30°C.
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Stop the reaction and hydrolyze the resulting AMP to adenosine and inorganic phosphate by adding snake venom nucleotidase.
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Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
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Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
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2. Intracellular cAMP Measurement Assay
This protocol outlines a general method to measure changes in intracellular cAMP levels in response to this compound treatment.
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Objective: To assess the functional consequence of PDE7 inhibition by this compound in a cellular context.
-
Materials:
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Cell line of interest
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This compound
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Cell lysis buffer
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cAMP immunoassay kit (e.g., ELISA-based)
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96-well cell culture plate
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Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
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Treat the cells with various concentrations of this compound for a specific duration. You may include a positive control such as a direct activator of adenylyl cyclase (e.g., Forskolin).
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Lyse the cells using the provided lysis buffer.
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Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves competitive binding of the cAMP in the cell lysate and a fixed amount of labeled cAMP to an antibody.
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Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Mandatory Visualizations
Caption: Canonical PDE7 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
BRL-50481 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, substrate-competitive inhibitor of phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[1][2] By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPAC).[2]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for PDE7A over other phosphodiesterase isoforms. It is significantly less potent against PDE3 and PDE4.[3][4] This selectivity makes it a valuable tool for studying the specific roles of PDE7 in cellular processes.[1] It displays over 200-fold selectivity for PDE7 over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol.[1][2][5] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., up to 100 mM).[2][5] It is important to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[6] Store the powdered compound at -20°C for long-term stability (up to 3 years).[6] Stock solutions in solvent can be stored at -80°C for up to two years or at -20°C for up to one year; however, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: What is a typical working concentration range for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. A common concentration used in published studies is 30 μM.[3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay, typically ranging from low micromolar to nanomolar concentrations.
Q5: Is this compound cell-permeable?
A5: Yes, this compound is described as being cell and blood-brain barrier permeable, making it suitable for use in live-cell assays and in vivo studies.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed. | 1. Incorrect concentration: The concentration of this compound may be too low to effectively inhibit PDE7 in your specific cell type. 2. Degraded compound: Improper storage or repeated freeze-thaw cycles of the stock solution may have led to degradation. 3. Low PDE7 expression: The cell line you are using may not express sufficient levels of PDE7A. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution from powder. 3. Confirm PDE7A expression in your cell line via Western blot or qPCR. Consider using a cell line known to express PDE7A, such as MOLT-4 cells.[3] |
| High background or inconsistent results in cAMP assays. | 1. High basal cAMP levels: Some cell lines have constitutively high basal cAMP levels, which can mask the effects of PDE inhibitors. 2. Assay variability: Inconsistent cell numbers, incubation times, or reagent preparation can lead to variability. | 1. Consider serum-starving the cells before the experiment to reduce basal cAMP. 2. Ensure precise and consistent experimental procedures. Use a positive control, such as the non-selective PDE inhibitor IBMX, to confirm assay performance.[3] |
| Observed off-target effects. | 1. High concentration: Using excessively high concentrations of this compound may lead to inhibition of other PDEs or kinases. 2. Cellular context: Off-target effects can be cell-type specific. | 1. Use the lowest effective concentration determined from your dose-response studies. 2. If off-target effects are suspected, consider using a structurally different PDE7 inhibitor as a control to confirm that the observed phenotype is due to PDE7 inhibition. |
| Precipitation of the compound in cell culture media. | 1. Poor solubility in aqueous solutions: this compound is insoluble in water.[6] High concentrations of the DMSO stock added to the media can cause precipitation. | 1. Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. 2. Prepare intermediate dilutions of the this compound stock in media before adding to the final cell culture plate. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against various Phosphodiesterases
| Target | IC50 (μM) | Ki (nM) |
| PDE7A | 0.15[3] | 180[4][6] |
| PDE7B | 12.1[3] | - |
| PDE4 | 62[3] | - |
| PDE3 | 490[3] | - |
Experimental Protocols
General In Vitro Cell-Based Assay Protocol
This protocol provides a general workflow for treating cultured cells with this compound.
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Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a fresh dilution of the this compound stock solution in cell culture media to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 30 minutes for acute inhibition, or longer for chronic studies).
-
Downstream Analysis: Following incubation, lyse the cells for downstream applications such as Western blotting, or perform a functional assay like a cAMP measurement.
cAMP Measurement Assay Protocol
This protocol outlines the steps for measuring changes in intracellular cAMP levels following this compound treatment.
-
Cell Preparation: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Incubate the cells with this compound at various concentrations for 30 minutes. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM IBMX, a non-selective PDE inhibitor).[3]
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Stimulation (Optional): If studying the effect of this compound on agonist-induced cAMP production, add a known adenylyl cyclase activator (e.g., forskolin or a specific GPCR agonist) and incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to a control (e.g., vehicle-treated cells) and plot the results as a function of this compound concentration.
Visualizations
Caption: this compound inhibits PDE7, increasing cAMP levels and downstream signaling.
Caption: General experimental workflow for a cell-based assay using this compound.
References
- 1. This compound | CAS 433695-36-4 | PDE7 inhibitor [stressmarq.com]
- 2. This compound, Selective PDE7 inhibitor (CAS 433695-36-4) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
Interpreting unexpected results with BRL-50481
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with BRL-50481.
Product Overview
This compound is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), with a significantly higher affinity for the PDE7A subtype.[1][2][3] As a competitive inhibitor, its primary mechanism of action is to prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[4] This modulation of cAMP signaling can influence various cellular processes, including inflammation and neuronal function.[4][5][6][7]
Frequently Asked Questions (FAQs)
General Handling and Preparation
Q1: How should I dissolve and store this compound?
A1: this compound is insoluble in water.[1] For experimental use, it is recommended to prepare stock solutions in organic solvents. It is soluble up to 100 mM in DMSO and ethanol.
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.44 mg of this compound (Molecular Weight: 244.26 g/mol ) in 1 mL of fresh, high-quality DMSO.
-
Storage: Store the powder at +4°C for short-term storage or -20°C for long-term storage (up to 3 years).[1] Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles; it is stable for at least one year under these conditions.[1]
Interpreting Unexpected Experimental Results
Q2: I am not observing the expected increase in intracellular cAMP levels after treating my cells with this compound. What could be the reason?
A2: A lack of response in cAMP levels can stem from several factors. The most common issues include low expression of the drug's target (PDE7) in your cell model or problems with the experimental setup.
-
Low Target Expression: this compound requires the presence of PDE7 to exert its effect. Verify the expression of PDE7A1 in your specific cell line or tissue using methods like Western Blotting or qPCR.
-
Compound Concentration: Ensure the final concentration of this compound is appropriate. A dose-response experiment is recommended to determine the optimal concentration for your system.
-
Assay Sensitivity: The sensitivity of your cAMP detection assay may be insufficient. Ensure your assay is properly validated and includes positive controls (e.g., treatment with a broad-spectrum PDE inhibitor like IBMX).
Q3: My results show that this compound has no effect on the proliferation of my cells (e.g., CD8+ T-lymphocytes). Is the compound inactive?
A3: Not necessarily. The effect of this compound is highly cell-type and context-dependent. Published studies have shown that this compound has no effect on the proliferation of CD8+ T-lymphocytes.[4][8] Its primary role is the modulation of cAMP levels, which does not universally translate to anti-proliferative effects. The compound's activity should be confirmed by measuring its direct effect on cAMP levels rather than assuming a specific phenotypic outcome.
Q4: I am observing a much weaker inhibition of TNFα production from monocytes/macrophages than I expected. Why is this?
A4: This is a documented observation. By itself, this compound has only a marginal inhibitory effect (approx. 2-11%) on TNFα generation from fresh human monocytes and lung macrophages.[4][8] The significance of its effect is highly dependent on two factors:
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PDE7A1 Expression Levels: The expression of PDE7A1 can be low in fresh monocytes but increases significantly as the cells are "aged" in culture.[4] This increased expression makes the cells more sensitive to this compound.
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Synergistic/Additive Effects: this compound often works additively or synergistically with other agents that increase cAMP.[4] Its inhibitory effect is significantly enhanced when co-administered with a PDE4 inhibitor like rolipram.[4]
To enhance the observed effect, consider pre-culturing your monocytes for a period to increase PDE7A1 expression or performing co-treatment experiments with other cAMP-elevating compounds.
Q5: At high concentrations, I am seeing effects that resemble PDE4 inhibition. Is this possible?
A5: Yes, this is possible due to off-target effects at higher concentrations. While this compound is highly selective for PDE7A, its selectivity is not absolute.[1] At concentrations significantly above its Ki for PDE7A, it can begin to inhibit other phosphodiesterases, most notably PDE4.[3][9] Always perform a dose-response experiment and use the lowest effective concentration to minimize off-target effects. Refer to the selectivity profile below.
Data & Protocols
Data Presentation
Table 1: this compound Inhibitor Selectivity Profile
| Target PDE Isoform | Ki / IC50 (μM) | Selectivity Fold (vs. PDE7A) | Reference |
| PDE7A | 0.18 (Ki) | 1x | [1] |
| PDE7A | 0.15 (IC50) | 1x | [3] |
| PDE7B | 12.1 (IC50) | ~80x | [3] |
| PDE4 | 62 (IC50) | ~413x | [3] |
| PDE3 | 490 (IC50) | ~3267x | [3] |
| Other PDEs (1, 2, 5) | >200-fold less potent | >200x |
Diagrams: Workflows and Signaling Pathways
Caption: this compound inhibits PDE7, increasing cAMP levels.
Caption: Troubleshooting workflow for no/low effect of this compound.
Caption: Logic of co-treatment to achieve a significant effect.
Experimental Protocols
Protocol 1: Western Blotting for PDE7A1 Expression
This protocol provides a general workflow to determine if the target protein, PDE7A1, is present in your cell or tissue lysates.
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay. For detecting low-abundance targets, a protein load of 30-50 µg per lane is recommended.[10]
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a validated primary antibody against PDE7A1 overnight at 4°C.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Intracellular cAMP Measurement Assay
This protocol outlines a general method for quantifying changes in intracellular cAMP levels using a competitive ELISA-based assay kit.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Treatment:
-
Pre-treat cells with this compound at various concentrations for 30-60 minutes.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Include a positive control, such as 100 µM IBMX (a broad-spectrum PDE inhibitor).
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(Optional) After pre-treatment, stimulate the cells with an adenylate cyclase activator (e.g., Forskolin) to induce a robust cAMP signal.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit (typically a mild detergent like 0.1M HCl).
-
cAMP Quantification:
-
Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to a plate pre-coated with anti-cAMP antibodies.
-
After incubation and washing, add the HRP substrate and measure the absorbance.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in your samples based on the standard curve. The signal is inversely proportional to the cAMP concentration in the sample.
-
Normalize results to the vehicle control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smarttots.org [smarttots.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
BRL-50481 Stability in DMSO Stock Solutions: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of BRL-50481 in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO up to 100 mM.[1] For in vivo studies, further dilution in aqueous solutions or specific formulations may be necessary.
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A2: For optimal stability, it is recommended to store this compound DMSO stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (1 year or more).[4][5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4][5]
Q3: How long can I store this compound stock solutions in DMSO?
A3: The stability of this compound in DMSO is dependent on the storage temperature. Based on information from various suppliers, the following storage durations are recommended:
| Storage Temperature | Recommended Maximum Storage Period |
| -20°C | Up to 1 month[4][5] |
| -80°C | 1 to 2 years[4][5] |
Q4: Can I store this compound DMSO stock solutions at room temperature or 4°C?
A4: While some suppliers ship the solid compound at ambient temperature, it is not recommended to store DMSO stock solutions at room temperature or 4°C for extended periods.[1] For short-term storage during an experiment, keeping the solution on ice is advisable. Long-term storage at temperatures warmer than -20°C may lead to degradation.
Q5: Are there any known stability issues or degradation pathways for this compound in DMSO?
A5: While specific degradation pathways in DMSO are not extensively documented in publicly available literature, it is crucial to use high-quality, anhydrous DMSO. Several sources indicate that moisture-absorbing (hygroscopic) DMSO can significantly reduce the solubility of this compound.[4][5] This suggests that hydrolysis could be a potential degradation pathway. Always use fresh, high-purity DMSO to prepare your stock solutions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The concentration of this compound may be too high, or the DMSO may have absorbed moisture, reducing solubility. | Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, it may be necessary to prepare a fresh stock solution using new, anhydrous DMSO. Consider preparing a slightly lower concentration stock if the issue reoccurs. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution stored at -80°C. Avoid repeated freeze-thaw cycles. It is also advisable to perform a quality control check of the compound if possible. |
| Difficulty dissolving this compound in DMSO. | The DMSO may not be of sufficient purity or may be wet. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Sonication can also aid in dissolving the compound. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Preparation: Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. The molecular weight of this compound is approximately 244.27 g/mol .[4]
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials. Store the aliquots at -80°C for long-term storage.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of phosphodiesterase 7 (PDE7).[1][4][6] PDE7 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[2] By inhibiting PDE7, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors.
Caption: this compound signaling pathway.
The diagram above illustrates the mechanism of action for this compound. By inhibiting PDE7, it prevents the breakdown of cAMP to AMP, leading to increased cAMP levels and subsequent activation of PKA and downstream cellular responses.
Caption: Experimental workflow for assessing stability.
This workflow provides a general outline for conducting a stability study of this compound in DMSO. Researchers can adapt the time points and analytical methods based on their specific needs and available resources.
References
Technical Support Center: BRL-50481 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective phosphodiesterase 7 (PDE7) inhibitor, BRL-50481, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of efficacy with this compound in our in vivo model. What are the potential reasons?
A1: Several factors can contribute to a lack of efficacy for this compound in vivo. These can be broadly categorized as issues related to the compound itself, the experimental protocol, or the biological model.
-
Compound Formulation and Administration:
-
Solubility: this compound has poor aqueous solubility. Improper formulation can lead to precipitation and inconsistent dosing. It is crucial to ensure the compound is fully dissolved in a suitable vehicle. A commonly used vehicle is 10% DMSO and 10% PEG 400 in water.
-
Dose and Route of Administration: The dose and route of administration should be appropriate for the animal model and the target tissue. Doses in mice have ranged from 1.4 mg/kg to 50 mg/kg via intraperitoneal (i.p.) injection.
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Pharmacokinetics: this compound has a relatively short terminal half-life of approximately 20 minutes in mice after i.p. administration.[1] This may necessitate a specific dosing regimen to maintain therapeutic concentrations.
-
-
Experimental Design:
-
Timing of Administration: The timing of this compound administration relative to the induction of the disease model is critical. For prophylactic effects, the compound should be administered before the disease onset.
-
Animal Model: The choice of animal model is crucial. While this compound has shown efficacy in models of neurodegeneration and seizures, it was found to have no effect in a model of experimental autoimmune encephalomyelitis (EAE) in SJL mice.[2][3]
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Outcome Measures: Ensure that the chosen readouts are sensitive enough to detect the expected biological effects of PDE7 inhibition.
-
-
Biological Factors:
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PDE7 Expression: The target tissue should express PDE7 at levels sufficient for the inhibitor to exert a therapeutic effect.
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Redundancy of Signaling Pathways: Other signaling pathways may compensate for the inhibition of PDE7, masking the effect of this compound. In some in vitro systems, this compound showed a modest effect on its own but acted additively with other cAMP-elevating drugs.[4]
-
Q2: What is a recommended starting dose for this compound in mice?
A2: The optimal dose of this compound will depend on the specific animal model and the intended therapeutic effect. Based on published studies, a range of doses has been used effectively in mice. For neuroprotection studies, doses around 5 mg/kg have been used, while for seizure models, doses of 1.4 mg/kg and 2 mg/kg have been reported.[5] A pilot dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo use. A commonly reported vehicle is a solution of 10% (v/v) Dimethyl Sulfoxide (DMSO) and 10% (v/v) Polyethylene Glycol 400 (PEG 400) in water for injection.[1] It is crucial to ensure the compound is completely dissolved before administration. Prepare the formulation fresh on the day of use and vortex thoroughly.
Q4: Are there any known in vivo models where this compound is ineffective?
A4: Yes, one study reported that this compound had no effect on the clinical signs of experimental autoimmune encephalomyelitis (EAE) in SJL mice, a model for multiple sclerosis.[2][3] In contrast, another PDE7 inhibitor, TC3.6, was effective in the same model. This highlights the importance of selecting the appropriate animal model and potentially considering alternative PDE7 inhibitors if this compound proves ineffective.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Sevoflurane-Induced Neurodegeneration
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |
| Sevoflurane + Vehicle | - | Increased neuronal apoptosis | - | [6] |
| Sevoflurane + this compound | 5 | Reduced neuronal apoptosis | Significant attenuation of sevoflurane-induced apoptosis | [6] |
| Sevoflurane + this compound | 5 | Learning and memory | Significantly attenuated sevoflurane-induced learning and memory defects | [6][7] |
Table 2: In Vivo Efficacy of this compound in Mouse Seizure Models
| Seizure Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |
| PTZ-induced seizures | Methylene blue + this compound | 2 | Anti-convulsant activity | Significantly increased anti-convulsant activity | [5] |
| MES-induced seizures | Methylene blue + this compound | 1.4 | Onset of convulsion | Effectively decreased MES-induced convulsion | [5] |
Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |
| Terminal half-life (t½) | 20 minutes | Intraperitoneal (i.p.) | 50 | [1] |
| Time to reach Cmax (Tmax) | ~15 minutes | Intraperitoneal (i.p.) | 50 | [1] |
| Vehicle | 10% DMSO, 10% PEG 400 in water | Intraperitoneal (i.p.) | 50 | [1] |
Experimental Protocols
Protocol 1: Sevoflurane-Induced Neurodegeneration Model in Neonatal Mice
This protocol is adapted from studies investigating the neuroprotective effects of this compound against sevoflurane-induced neurotoxicity.[6][7]
-
Animal Model: C57BL/6 mice at postnatal day 6 (P6) or 7 (P7).
-
Anesthesia Induction:
-
Place neonatal mice in a temperature-controlled chamber.
-
Administer 3% sevoflurane with 60% oxygen for a duration of 2 to 6 hours. The duration may vary depending on the desired severity of neurodegeneration.
-
A control group should receive 60% oxygen for the same duration.
-
-
This compound Administration:
-
Prepare this compound in a vehicle of 10% DMSO and 10% PEG 400 in water.
-
Administer this compound (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to sevoflurane exposure.
-
Administer vehicle to the control and sevoflurane-only groups.
-
-
Post-Anesthesia Care:
-
After anesthesia, return the pups to their dam.
-
Monitor for recovery.
-
-
Endpoint Analysis:
-
At a designated time point post-anesthesia (e.g., 24 hours), euthanize the mice.
-
Harvest brain tissue for analysis, such as Western blotting for apoptosis markers (e.g., cleaved caspase-3) or immunohistochemistry for neuronal damage.
-
For long-term studies, behavioral tests like the Morris water maze can be performed at a later age (e.g., P42) to assess learning and memory.
-
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This protocol is based on studies evaluating the anti-convulsant effects of this compound.[5]
-
Animal Model: Swiss Albino mice.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO).
-
Administer this compound (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection.
-
In some studies, this compound is co-administered with other compounds like methylene blue.
-
-
Seizure Induction:
-
30 minutes after this compound administration, inject pentylenetetrazole (PTZ) at a convulsant dose (e.g., 60 mg/kg, i.p.).
-
-
Observation:
-
Immediately after PTZ injection, place the mouse in an individual observation cage.
-
Observe the animal continuously for at least 30 minutes.
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.
-
The severity of seizures can be scored using a modified Racine scale.
-
-
Endpoint Analysis:
-
The primary endpoints are the delay in seizure onset and the reduction in seizure severity and duration.
-
The percentage of animals protected from seizures can also be calculated.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for an in vivo experiment with this compound.
Caption: A logical approach to troubleshooting this compound in vivo efficacy issues.
References
- 1. Anesthetic Sevoflurane Causes Neurotoxicity Differently in Neonatal Naïve and Alzheimer's Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neonatal sevoflurane exposure induces long-term changes in dendritic morphology in juvenile rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isoflurane Causes Greater Neurodegeneration than an Equivalent Exposure of Sevoflurane in the Developing Brain of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
BRL-50481 and potential interactions with other compounds
Welcome to the technical support center for BRL-50481. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of phosphodiesterase 7 (PDE7).[1][2] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes. By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways such as the cAMP/CREB signaling cascade.[3][4]
Q2: How selective is this compound for PDE7 compared to other phosphodiesterases?
A2: this compound exhibits significant selectivity for PDE7A over other PDE families. It is reported to be over 200-fold more selective for PDE7A1 compared to PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5.[2] It also shows an approximately 80-fold preference for the PDE7A subtype over PDE7B.[1] For specific IC50 and Ki values, please refer to the data tables below.
Q3: What are the known downstream effects of this compound in cellular and animal models?
A3: In various models, this compound has been shown to:
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Attenuate sevoflurane-induced neurodegeneration and long-term memory deficits in neonatal mice.[3][4]
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Act additively with other cAMP-elevating drugs to inhibit TNFα generation in human monocytes, particularly when PDE7A1 is upregulated.[5]
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Potentiate the inhibitory effects of the PDE4 inhibitor, rolipram.[5][6]
Q4: In which research areas is this compound commonly used?
A4: this compound is utilized in research related to:
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Inflammation and immunology, particularly in studies involving monocytes and T-lymphocytes.[5]
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Chronic pain and depression.[7]
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Osteoporosis, due to its effects on osteoblast mineralization.[1]
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO (≥ 100 mg/mL) and ethanol (to 100 mM).[2][6] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years.[6]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cAMP levels or downstream targets. | Low expression of PDE7 in the experimental model: this compound's effect is dependent on the presence of its target enzyme. | Confirm the expression of PDE7A in your cells or tissue of interest using techniques like Western blotting or qPCR.[5] Consider using a positive control cell line known to express high levels of PDE7. |
| Suboptimal concentration of this compound: The effective concentration can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific model. Start with a concentration range guided by published IC50 values (see data tables). | |
| Degradation of the compound: Improper storage or handling can lead to loss of activity. | Ensure the compound has been stored correctly and prepare fresh stock solutions. | |
| High background or off-target effects observed. | Concentration of this compound is too high: At very high concentrations, selectivity may be lost, leading to inhibition of other PDEs. | Refer to the selectivity data and use a concentration that is well below the IC50 values for other PDEs. Consider using a lower concentration in combination with another cAMP-elevating agent. |
| Interaction with other compounds in the media: Components of the cell culture media or other treatments may interfere with this compound. | Simplify the experimental medium where possible. Run appropriate vehicle controls to identify any confounding effects. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors like cell passage number and confluency can alter PDE7 expression and cellular responses. | Standardize cell culture protocols, including passage number and seeding density. Note that PDE7A1 expression can increase in monocytes with time in culture.[5] |
| Issues with compound solubility: Precipitation of this compound can lead to inaccurate dosing. | Ensure complete dissolution of the compound in the solvent before diluting into aqueous media. Visually inspect for any precipitation. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against various Phosphodiesterases
| Target | IC50 (µM) | Ki (nM) | Reference |
| PDE7A | 0.15 | 180 | [2][6] |
| PDE7B | 12.1 | - | [6] |
| PDE4 | 62 | - | [6] |
| PDE3 | 490 | - | [6] |
Table 2: Experimental Concentrations of this compound in Published Studies
| Application | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |
| Anti-inflammatory | Human Monocytes | 30 µM | Potentiated the effect of rolipram | [6] |
| cAMP Elevation | MOLT-4 Cells | 300 µM | 19.1% of IBMX response | [6] |
| Neuroprotection | Neonatal Mice | Co-administration with sevoflurane | Attenuated neurodegeneration and memory deficits | [3] |
| Anti-convulsant | Mice (PTZ model) | 2 mg/kg, i.p. | Increased anti-convulsant activity with methylene blue | [8] |
Experimental Protocols & Methodologies
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol is adapted from methodologies used in studies investigating PDE inhibitors.[6]
Objective: To quantify the effect of this compound on intracellular cAMP concentrations.
Materials:
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Cell line of interest (e.g., MOLT-4 cells)
-
This compound
-
IBMX (a non-selective PDE inhibitor, as a positive control)
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Cell lysis buffer
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cAMP immunoassay kit (ELISA-based)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere/stabilize overnight.
-
Prepare fresh dilutions of this compound and IBMX in appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or IBMX. Include a vehicle-only control.
-
Incubate the plate for 30 minutes at 37°C.
-
After incubation, lyse the cells according to the instructions provided with the cAMP immunoassay kit.
-
Perform the cAMP ELISA as per the manufacturer's protocol.
-
Measure the absorbance using a plate reader and calculate the cAMP concentrations based on a standard curve.
-
Express the results as a percentage of the response observed with a saturating concentration of IBMX (e.g., 100 µM).[6]
Protocol 2: Assessment of Anti-Inflammatory Effects in Human Monocytes
This protocol is based on studies evaluating the effect of this compound on cytokine production.[5]
Objective: To determine the effect of this compound, alone or in combination with other agents, on the production of TNFα from activated human monocytes.
Materials:
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Isolated human peripheral blood monocytes
-
This compound
-
Rolipram (PDE4 inhibitor)
-
LPS (Lipopolysaccharide)
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RPMI 1640 medium
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Fetal bovine serum (FBS)
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TNFα ELISA kit
Procedure:
-
Isolate human monocytes from peripheral blood using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).
-
Culture the monocytes in RPMI 1640 supplemented with FBS. For studies on "aged" monocytes, culture for a specified period (e.g., 24 hours) to allow for upregulation of PDE7A1.[5]
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Pre-treat the monocytes with various concentrations of this compound, rolipram, or a combination of both for 30 minutes.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.
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Incubate for a specified period (e.g., 4-12 hours).
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Collect the cell culture supernatants.
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Measure the concentration of TNFα in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PDE7, increasing cAMP levels and activating the PKA/CREB pathway.
Caption: Workflow for assessing the anti-inflammatory effects of this compound in monocytes.
Caption: Logical relationship of this compound with other cAMP-modulating compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.org [iomcworld.org]
Cell type-specific responses to BRL-50481 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective phosphodiesterase 7 (PDE7) inhibitor, BRL-50481.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, substrate-competitive inhibitor of phosphodiesterase 7 (PDE7).[1] By inhibiting PDE7, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This modulation of cAMP signaling pathways is central to its biological effects.[1][2]
Q2: In which cell types has this compound shown significant effects?
A2: this compound has demonstrated effects in a variety of cell types, including:
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Immune cells: It has been studied in T-lymphocytes, monocytes, and lung macrophages.[3][4]
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Neuronal cells: Research suggests it may have neuroprotective effects and can reduce neuroinflammation.[1][2]
-
Osteoblasts: It has been shown to increase mineralization activity, suggesting a potential role in osteoporosis research.[5]
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Cancer cells: Studies have explored its effects on apoptosis in chronic lymphocytic leukemia (CLL) cells.[6]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for PDE7A. It displays over 200-fold selectivity for PDE7 compared to PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5.[1] It has a reported Ki value of 180 nM for human recombinant PDE7A1.[1][3][4]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol up to 100 mM. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[7] Stock solutions in DMSO can be stored at -80°C for up to one year.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[7]
Q5: What are the typical working concentrations for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on published studies, a common concentration range is 10-30 µM. For example, 30 µM has been used in studies with human monocytes and T-cells.[8] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration. |
| Low PDE7 expression: The cell line being used may have low endogenous expression of PDE7. | Verify PDE7A1 expression in your cell line using techniques like Western blotting or RT-qPCR. Consider using a positive control cell line known to express PDE7A1. | |
| Compound degradation: Improper storage or handling of this compound may have led to its degradation. | Ensure proper storage of the compound and stock solutions as recommended. Use freshly prepared dilutions for each experiment. | |
| High background or off-target effects | High concentration: The concentration of this compound may be too high, leading to inhibition of other PDEs. | Lower the concentration of this compound. Refer to its IC50 values for other PDEs to stay within a selective range.[8] |
| Non-specific binding: The experimental system may have components that non-specifically bind to this compound. | Include appropriate vehicle controls (e.g., DMSO) in your experiments to account for any solvent effects. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound is insoluble in water.[7] High concentrations in aqueous media can lead to precipitation. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions from a concentrated stock solution just before use. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions. |
| Variability in treatment duration: The timing of this compound treatment may not be optimal for the desired readout. | Perform a time-course experiment to determine the optimal treatment duration for your specific assay. |
Data Presentation
Table 1: Inhibitory Activity of this compound against various Phosphodiesterases
| Phosphodiesterase Isoform | IC50 (µM) |
| PDE7A | 0.15[8] |
| PDE7B | 12.1[8] |
| PDE4 | 62[8] |
| PDE3 | 490[8] |
Table 2: Summary of Cell Type-Specific Responses to this compound
| Cell Type | Experimental Context | Observed Effect of this compound | Reference |
| Human Monocytes | LPS-induced TNF-α production | Negligible inhibitory effect alone (~2-10%), but potentiates the inhibitory effect of rolipram and PGE2.[8] | [8] |
| "Aged" in culture (upregulated HSPDE7A1) | Inhibited TNF-α generation in a concentration-dependent manner. | [3] | |
| Human CD8+ T-lymphocytes | IL-15-induced proliferation | No effect on proliferation by itself, but augments the inhibitory effect of rolipram.[8] | [8] |
| MOLT-4 T-cells | cAMP levels | Increased cAMP content.[8] | [8] |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis | Induces apoptosis.[6] | [6] |
| Neuronal cells | Sevoflurane-induced neurodegeneration | Attenuates learning and memory defects and protects against neuron apoptosis.[2][9] | [2][9] |
| Osteoblasts | Mineralization | Increases mineralization activity.[5] | [5] |
Experimental Protocols
Protocol 1: Measurement of cAMP Levels in MOLT-4 T-cells
-
Cell Culture: Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed MOLT-4 cells in a 96-well plate at a density of 1 x 106 cells/mL.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 30, 100 µM) or vehicle control (DMSO) for 30 minutes.[8]
-
cAMP Measurement: Following treatment, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the response to a broad-spectrum PDE inhibitor like IBMX (e.g., 100 µM) to normalize the data.[8]
Protocol 2: TNF-α Production Assay in Human Monocytes
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by adherence to plastic tissue culture plates for 1-2 hours.
-
Cell Culture: Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound Pre-treatment: Pre-treat the monocytes with this compound (e.g., 30 µM) or vehicle control for 30 minutes.[8]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a human TNF-α enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of TNF-α from the standard curve and compare the results between different treatment groups.
Mandatory Visualizations
Caption: this compound signaling pathway.
References
- 1. This compound | CAS 433695-36-4 | PDE7 inhibitor [stressmarq.com]
- 2. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of BRL-50481 and Other PDE7 Inhibitors
This guide provides a detailed comparison of BRL-50481 with other selective phosphodiesterase 7 (PDE7) inhibitors, focusing on their respective efficacies as demonstrated in key preclinical studies. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting PDE7.
The PDE7 Signaling Pathway
Phosphodiesterase 7 (PDE7) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. As a member of the PDE superfamily, its primary function is to hydrolyze cAMP, thus terminating its signaling activity.[1] Inhibition of PDE7 prevents this degradation, leading to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn modulate various cellular processes, including inflammation and immune responses.[2][3] Selective PDE7 inhibitors like this compound are being investigated for their therapeutic potential in inflammatory and neurological disorders.[1]
Comparative Efficacy Data
The in vitro potency of a PDE inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). While this compound demonstrates high selectivity and potency in biochemical assays, its in vivo efficacy has been shown to differ significantly from other PDE7 inhibitors in certain disease models.
| Inhibitor | Type | Ki (PDE7A1) | IC50 (PDE7A1) | In Vivo Efficacy (EAE Model) | Reference |
| This compound | Sulfonamide | 180 ± 10 nM | 0.15 - 0.26 µM | No effect on disease course | [4][5][6] |
| TC3.6 | Thioxoquinazoline | Not Reported | 1.04 µM | Prevented clinical signs of EAE | [5] |
| VP3.15 | Not Specified | Not Reported | 1.59 µM | Ameliorated neuropathological scores | [7] |
EAE: Experimental Autoimmune Encephalomyelitis, a mouse model for multiple sclerosis.
Notably, in a comparative study using the EAE model, TC3.6 was as effective as the PDE4 inhibitor Rolipram in preventing disease symptoms, whereas this compound showed no effect.[5][8] Researchers suggest that despite similar in vitro potencies, the discrepancy in in vivo outcomes may stem from differences in physicochemical properties, such as cell penetrability.[5]
Experimental Protocols & Workflows
In Vivo Efficacy Assessment in Experimental Autoimmune Encephalomyelitis (EAE)
This model is widely used to assess the therapeutic potential of compounds for autoimmune diseases like multiple sclerosis.
Methodology:
-
Induction of EAE: Female SJL mice are immunized with myelin basic protein (MBP) emulsified in complete Freund's adjuvant.
-
Treatment: Following immunization, mice are treated daily with the test compounds (e.g., this compound, TC3.6, or Rolipram) or vehicle control via intraperitoneal injection. Doses typically range from 2.5 to 10 µg/g of body weight.[5]
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 (no signs) to 5 (moribund).
-
Histological Analysis: At the end of the study, spinal cords are collected for histological examination to assess the degree of inflammatory cell infiltration into the central nervous system (CNS).
-
Immunological Analysis: Spleen cells may be isolated to analyze the inflammatory profile, including the measurement of cytokine levels (e.g., IL-17) and regulatory T cell markers (e.g., Foxp3).[5][8]
In Vitro TNF-α Release Assay from Human Monocytes
This assay evaluates the anti-inflammatory potential of PDE7 inhibitors by measuring their ability to suppress the release of the pro-inflammatory cytokine TNF-α.
Methodology:
-
Cell Isolation: Human monocytes are isolated from peripheral blood.
-
Cell Culture: Monocytes are cultured in appropriate media. In some experiments, cells are "aged" in culture, a condition which has been shown to upregulate PDE7A1 expression.[9]
-
Pre-treatment: Cells are pre-treated for 30 minutes with various concentrations of the PDE7 inhibitor (e.g., this compound) or vehicle control.
-
Stimulation: Monocytes are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Quantification: After a set incubation period (e.g., 12 hours), the cell culture supernatant is collected, and the concentration of TNF-α is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in TNF-α release compared to the LPS-stimulated vehicle control.[9][10]
PDE7A Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE7A.
Methodology:
-
Assay Preparation: The assay is typically performed in a 384-well plate format. Recombinant human PDE7A enzyme, a fluorescently labeled cAMP substrate (cAMP-FAM), and the test inhibitor (e.g., this compound) at various concentrations are combined in an assay buffer.[11]
-
Enzymatic Reaction: The PDE7A enzyme hydrolyzes the cAMP-FAM substrate.
-
Detection: A phosphate-binding agent is added. This agent binds to the phosphate group freed during cAMP hydrolysis, forming a large molecular complex.
-
Measurement: The change in molecular size is detected as a change in fluorescence polarization (FP). A high FP signal is proportional to high PDE7A activity (more hydrolyzed substrate), while a low FP signal indicates inhibition.[11]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent and selective PDE7 inhibitor in biochemical and various in vitro assays.[4][9] It has demonstrated therapeutic potential in models of neurodegeneration and alcohol consumption.[3][12][13] However, comparative studies highlight a critical consideration for drug development: in vitro potency does not always translate to in vivo efficacy. In the EAE model of multiple sclerosis, this compound was found to be ineffective, while other PDE7 inhibitors like TC3.6 showed significant therapeutic benefit.[5] This discrepancy underscores the importance of evaluating the physicochemical and pharmacokinetic properties of drug candidates, which can profoundly influence their bioavailability and effectiveness in complex biological systems. Future research should focus on developing PDE7 inhibitors that combine high target potency with favorable in vivo characteristics to unlock the full therapeutic potential of this drug class.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Comparative Assessment of the New PDE7 Inhibitor – GRMS-55 and Lisofylline in Animal Models of Immune-Related Disorders: A PK/PD Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. smarttots.org [smarttots.org]
- 13. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BRL-50481 and Rolipram on Inflammatory Pathways
An objective guide for researchers and drug development professionals on the anti-inflammatory properties of the PDE7 inhibitor, BRL-50481, and the PDE4 inhibitor, rolipram.
This guide provides a comprehensive comparison of this compound and rolipram, two phosphodiesterase (PDE) inhibitors with distinct selectivity profiles, and their respective impacts on inflammatory processes. By summarizing key experimental data, detailing methodologies, and visualizing the underlying signaling pathways, this document serves as a valuable resource for scientists engaged in inflammation research and the development of novel anti-inflammatory therapeutics.
Executive Summary
This compound, a selective inhibitor of phosphodiesterase 7 (PDE7), and rolipram, a well-characterized inhibitor of phosphodiesterase 4 (PDE4), both exert anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). However, their efficacy, potency, and mechanisms of action exhibit notable differences. Rolipram demonstrates potent, broad-spectrum anti-inflammatory activity by directly suppressing the production of key pro-inflammatory cytokines and modulating critical signaling pathways such as NF-κB and MAPK. In contrast, this compound displays a more modest independent anti-inflammatory effect but can significantly potentiate the actions of other cAMP-elevating agents. This guide delves into the experimental evidence that delineates these characteristics.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory activities and anti-inflammatory effects of this compound and rolipram, compiled from various in vitro studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.
Table 1: Inhibitory Potency against Phosphodiesterase Isozymes
| Compound | Target PDE | IC50 | Species/Assay Condition |
| This compound | PDE7A | 0.15 µM | Recombinant Human |
| PDE4 | 62 µM | Recombinant Human | |
| Rolipram | PDE4 | ~3-240 nM | Varies by isoform (A, B, C, D) |
| PDE4 (TNF-α inhibition) | 25.9 nM | J774 cells |
Table 2: Effects on Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Type | Stimulant | Inhibition |
| This compound | TNF-α | Human Monocytes | LPS | Modest (~2-11%) |
| TNF-α | "Aged" Human Monocytes | LPS | Concentration-dependent | |
| Rolipram | TNF-α | Human Monocytes | LPS | Potent, dose-dependent |
| IL-1β | Human Monocytes | LPS | Partial inhibition at high concentrations[1] | |
| IL-6 | Various | Inflammatory stimuli | Significant reduction | |
| IL-12 | Various | Inflammatory stimuli | Significant reduction |
Table 3: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Key Findings | Reference |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) | No significant effect on clinical signs of the disease. | Redondo et al. |
| Rolipram | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly prevented clinical signs of the disease. | Redondo et al. |
| Adjuvant-Induced Arthritis (Rat) | Abrogated edema, inhibited hyperalgesia, and suppressed serum and local TNF-α levels.[2] | ||
| Carrageenan-Induced Paw Edema (Mouse) | Reduced paw inflammation in a manner dependent on MKP-1. |
Signaling Pathways and Mechanisms of Action
Both this compound and rolipram function by inhibiting phosphodiesterases, enzymes responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, leading to a dampening of the inflammatory response.
Rolipram, through its potent inhibition of PDE4, effectively suppresses the transcription of a wide array of pro-inflammatory genes. This is achieved, in part, by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][4] Furthermore, rolipram's anti-inflammatory effects are mediated by the upregulation of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK and JNK, key components of inflammatory signaling.[5]
This compound, on the other hand, selectively inhibits PDE7. While PDE7 is expressed in immune cells, its inhibition by this compound alone results in a less pronounced anti-inflammatory effect compared to rolipram.[3][6] However, this compound has been shown to act additively or synergistically with other agents that increase cAMP, such as PGE2 or PDE4 inhibitors, to enhance the suppression of pro-inflammatory cytokine production.[6]
Caption: Signaling pathway of PDE inhibitors in inflammation.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited in this guide.
1. Primary Human Monocyte Isolation and Culture
-
Objective: To obtain primary human monocytes for in vitro cytokine production assays.
-
Methodology:
-
Whole blood is collected from healthy human donors in EDTA-containing tubes.
-
Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation followed by negative selection using magnetic-activated cell sorting (MACS) to deplete non-monocytic cells.
-
Isolated monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Cells are allowed to adhere to culture plates before stimulation.
-
2. Cytokine Production Measurement (ELISA)
-
Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Methodology:
-
Cultured monocytes/macrophages are pre-incubated with various concentrations of this compound or rolipram for a specified time (e.g., 30-60 minutes).
-
Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.
-
After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of the target cytokine in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
3. NF-κB Activation Assay (Luciferase Reporter Assay)
-
Objective: To measure the effect of PDE inhibitors on the activation of the NF-κB transcription factor.
-
Methodology:
-
A cell line (e.g., HEK293) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Transfected cells are treated with this compound or rolipram followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
After incubation, cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Caption: Workflow for in vitro cytokine inhibition assay.
4. Intracellular cAMP Measurement
-
Objective: To determine the effect of PDE inhibitors on intracellular cAMP levels.
-
Methodology:
-
Cells are treated with this compound or rolipram for a defined period.
-
Cells are then lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay or a radioimmunoassay (RIA).
-
The signal is inversely proportional to the amount of cAMP in the sample and is quantified using a suitable plate reader.
-
Conclusion
The comparative analysis of this compound and rolipram reveals distinct profiles in their anti-inflammatory activities. Rolipram stands out as a potent and direct inhibitor of inflammatory responses across various models, attributed to its effective suppression of PDE4 and subsequent modulation of key inflammatory signaling pathways. This compound, while less efficacious on its own, presents a potential therapeutic strategy as an adjunct to other anti-inflammatory agents that act via the cAMP pathway. The choice between targeting PDE4 or PDE7, or a combination thereof, will depend on the specific inflammatory condition and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these and other PDE inhibitors in inflammatory diseases.
References
- 1. Differential regulation of TNF-alpha and IL-1beta production from endotoxin stimulated human monocytes by phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of rolipram on TNF-alpha production in mouse blood ex vivo is dependent upon the release of corticosterone and adrenaline [pubmed.ncbi.nlm.nih.gov]
- 5. Human monocyte isolation methods influence cytokine production from in vitro generated dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRL-50481 and TC3.6 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphodiesterase 7 (PDE7) inhibitors, BRL-50481 and TC3.6, in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The data presented is based on a key comparative study that evaluated the therapeutic potential of these compounds.
Executive Summary
The selective inhibition of phosphodiesterase 7 (PDE7) has been explored as a potential therapeutic strategy for neuroinflammatory diseases like multiple sclerosis. This is based on the rationale that increasing intracellular cyclic adenosine monophosphate (cAMP) levels can modulate inflammatory responses. A direct comparison in an EAE model revealed that while both this compound and TC3.6 are PDE7 inhibitors, they exhibit markedly different efficacies. The quinazoline compound, TC3.6, demonstrated significant therapeutic effects, comparable to the established PDE4 inhibitor Rolipram, in preventing the clinical signs of EAE. In contrast, the sulfonamide derivative, this compound, showed no significant effect on the disease course.[1][2][3] Mechanistic studies suggest that both TC3.6 and Rolipram modulate the immune response by reducing IL-17 levels and increasing the expression of the regulatory T cell marker Foxp3. However, Rolipram also induced an increase in the anti-inflammatory cytokines IL-10 and IL-27, an effect not observed with TC3.6.[1][4]
Data Presentation
The following tables summarize the key quantitative findings from the comparative study of this compound and TC3.6 in the EAE model.
Table 1: Efficacy of this compound and TC3.6 on Clinical Signs of EAE
| Treatment Group | Mean Maximum Clinical Score (± SEM) | Disease Incidence (%) |
| Healthy Control | 0.0 ± 0.0 | 0 |
| EAE + Vehicle | 3.5 ± 0.2 | 100 |
| EAE + this compound (10 mg/kg) | 3.4 ± 0.3 | 100 |
| EAE + TC3.6 (10 mg/kg) | 1.8 ± 0.4 | 60 |
| EAE + Rolipram (10 mg/kg) | 1.5 ± 0.3 | 50 |
*p < 0.05 compared to EAE + Vehicle group. Data adapted from Gonzalez-Garcia et al., 2013.
Table 2: Effects of this compound and TC3.6 on Key Cytokine and Transcription Factor Expression
| Treatment Group | IL-17 (% of EAE Control) | Foxp3 (% of EAE Control) | IL-10 (% of EAE Control) | IL-27 (% of EAE Control) |
| EAE + Vehicle | 100 | 100 | 100 | 100 |
| EAE + this compound | Not significantly different | Not significantly different | Not significantly different | Not significantly different |
| EAE + TC3.6 | Decreased | Increased | No significant change | No significant change |
| EAE + Rolipram | Decreased | Increased | Increased | Increased |
*Indicates a statistically significant difference compared to the EAE + Vehicle group. Data conceptualized from the findings of Gonzalez-Garcia et al., 2013.[1][4]
Experimental Protocols
The methodologies outlined below are based on the key comparative study investigating this compound and TC3.6 in an EAE model.
Animal Model
-
Species and Strain: Female SJL/J mice, 8-10 weeks old.
-
Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
EAE Induction
-
Antigen: Myelin Basic Protein (MBP) from guinea pig.
-
Procedure: Mice were immunized subcutaneously with an emulsion containing 150 µg of MBP in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL of Mycobacterium tuberculosis H37Ra.
-
Pertussis Toxin: On the day of immunization and 48 hours later, mice received an intraperitoneal injection of 200 ng of pertussis toxin.
Drug Administration
-
Compounds: this compound, TC3.6, and Rolipram were dissolved in a vehicle of 10% DMSO in saline.
-
Dosage and Route: All compounds were administered at a dose of 10 mg/kg via intraperitoneal injection.
-
Treatment Schedule: Treatment was initiated on the day of immunization and continued daily until the end of the experiment (day 21 post-immunization).
Clinical Assessment
-
Scoring: Mice were weighed and clinically scored daily from day 7 post-immunization.
-
Clinical Score Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
Immunological Analyses
-
Tissue Collection: Spleens and spinal cords were collected at day 10 post-immunization.
-
Cell Culture: Splenocytes were cultured and stimulated with anti-CD3 and anti-CD28 antibodies or MBP.
-
Cytokine Measurement: Levels of IL-17, IFN-γ, IL-4, and IL-10 in culture supernatants were measured by ELISA.
-
Gene Expression Analysis: mRNA levels of Foxp3 and IL-27 in spleen and spinal cord tissues were quantified by real-time PCR.
-
Histology: Spinal cords were processed for hematoxylin and eosin (H&E) staining to assess inflammatory infiltrates.
Signaling Pathways and Workflows
PDE7 Inhibition Signaling Pathway
Caption: PDE7 inhibition by this compound or TC3.6 increases cAMP levels.
EAE Comparative Study Experimental Workflow
Caption: Workflow of the comparative EAE study.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORBilu: Detailed Reference [orbilu.uni.lu]
Validating BRL-50481 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of BRL-50481, a selective inhibitor of phosphodiesterase 7 (PDE7). We will explore experimental approaches to confirm that this compound interacts with its intended target, PDE7, within a cellular context. This validation is a critical step in drug discovery and development, providing confidence in the mechanism of action and guiding structure-activity relationship (SAR) studies.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that selectively targets phosphodiesterase 7 (PDE7).[1] PDE7 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, where it specifically hydrolyzes cAMP to adenosine 5'-monophosphate (5'-AMP). By inhibiting PDE7, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes. The PDE7/cAMP/PKA/CREB signaling cascade is implicated in a variety of cellular processes, including inflammation, immune responses, and neuronal functions.[2][3][4][5][6]
Comparison of this compound and Alternatives
Validating the on-target activity of this compound requires robust experimental evidence. This can be achieved through various biophysical and cell-based assays. Below is a comparison of this compound with another known PDE7 inhibitor, TC3.6, highlighting key quantitative metrics.
| Compound | Target | Ki (nM) | IC50 (µM) | Selectivity |
| This compound | PDE7A1 | 180[1] | 0.26[7] | High selectivity for PDE7A1 over other PDE families.[1] |
| TC3.6 | PDE7A1 | N/A | 0.55 - 1.04[8][9] | Selective for PDE7, with IC50 values against other PDEs (PDE3, PDE4B, PDE4D, PDE10) in the range of 23.9 - 70.7 µM.[8] |
Experimental Protocols for Target Engagement Validation
Here, we provide detailed protocols for four distinct methods to validate the engagement of this compound with PDE7 in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][12][13]
Principle: The binding of a ligand, such as this compound, to its target protein, PDE7, can increase the protein's resistance to heat-induced denaturation. This thermal stabilization can be quantified by measuring the amount of soluble PDE7 remaining at different temperatures.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express PDE7 (e.g., Jurkat, T-lymphocytes) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble PDE7 in the supernatant using a suitable method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a specific anti-PDE7 antibody.
-
-
Data Analysis:
-
Plot the amount of soluble PDE7 as a function of temperature for both this compound-treated and vehicle-treated cells.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
In-Cell Western (ICW) Assay for Downstream Signaling
An In-Cell Western (ICW) assay can be used to quantify the downstream effects of PDE7 inhibition, such as the phosphorylation of CREB (pCREB), as an indirect measure of target engagement.[14][15][16][17][18]
Principle: Inhibition of PDE7 by this compound increases cAMP levels, leading to PKA activation and subsequent phosphorylation of CREB at Serine 133. This increase in pCREB can be detected and quantified using specific antibodies in a plate-based immunofluorescence assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells expressing PDE7 in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound for a specified time. It is advisable to include a positive control that directly elevates cAMP, such as Forskolin.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours.
-
Incubate the cells with a primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the cells and incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, a total protein stain or a primary antibody against a housekeeping protein (e.g., GAPDH) with a secondary antibody of a different wavelength can be used.
-
-
Imaging and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity of the pCREB signal and normalize it to the total protein or housekeeping protein signal.
-
An increase in the normalized pCREB signal with increasing concentrations of this compound indicates target engagement.
-
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of a small molecule to a target protein in solution by detecting changes in the thermophoretic movement of the fluorescently labeled protein upon ligand binding.[19][20][21][22][23]
Principle: The movement of a molecule in a temperature gradient (thermophoresis) is sensitive to changes in its size, charge, and hydration shell. The binding of this compound to PDE7 will alter its thermophoretic properties, which can be detected and used to determine the binding affinity.
Protocol:
-
Protein Labeling:
-
Label purified recombinant PDE7 with a fluorescent dye according to the manufacturer's instructions.
-
Remove the excess dye using a purification column.
-
-
Sample Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer.
-
Mix the labeled PDE7 at a constant concentration with each dilution of this compound.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled PDE7 in the presence of different concentrations of this compound using an MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity. A low Kd value indicates strong binding and target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time analysis of the binding kinetics and affinity between a ligand and an analyte.[24][25][26][27][28]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. When a ligand (e.g., this compound) flowing over the sensor surface binds to an immobilized analyte (e.g., PDE7), the local refractive index changes, resulting in a detectable signal that is proportional to the mass of the bound ligand.
Protocol:
-
Immobilization of PDE7:
-
Immobilize purified recombinant PDE7 onto a sensor chip using a suitable coupling chemistry (e.g., amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the association of this compound to PDE7 in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the this compound/PDE7 complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A low KD value confirms a high-affinity interaction and target engagement.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PDE7 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical Relationship of Experimental Evidence for Target Engagement.
References
- 1. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active Site Coupling in PDE:PKA Complexes Promotes Resetting of Mammalian cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14-3-3 interaction with phosphodiesterase 8A sustains PKA signaling and downregulates the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 15. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 16. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 17. biomol.com [biomol.com]
- 18. licorbio.com [licorbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. path.ox.ac.uk [path.ox.ac.uk]
- 25. mdpi.com [mdpi.com]
- 26. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dhvi.duke.edu [dhvi.duke.edu]
- 28. bioradiations.com [bioradiations.com]
BRL-50481: A Comparative Analysis of its Selectivity Profile Against Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitor BRL-50481, focusing on its selectivity profile against various PDE subtypes. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to this compound and Phosphodiesterases
Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers.[1][2] The PDE superfamily is composed of 11 families (PDE1-PDE11), each with multiple subtypes, that differ in their substrate specificity, tissue distribution, and regulatory properties.[1][3] Inhibitors of these enzymes can modulate a wide range of physiological processes, making them attractive therapeutic targets.
This compound, also known as 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, is a novel and selective inhibitor of phosphodiesterase 7 (PDE7).[4][5] The PDE7 family is specific for cAMP and has two main genes, PDE7A and PDE7B.[6][7] The selectivity of an inhibitor like this compound is a critical factor in determining its therapeutic efficacy and potential side effects.
Data Presentation: this compound Selectivity Profile
The following table summarizes the quantitative data on the inhibitory activity of this compound against various human recombinant phosphodiesterase subtypes. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are key indicators of inhibitor potency.
| PDE Subtype | Inhibitor | IC50 (µM) | Ki (nM) | Fold Selectivity vs. PDE7A (based on IC50) |
| PDE7A | This compound | 0.15[4][8] | 180[5][9] | 1 |
| PDE7B | This compound | 12.1[4][8] | - | ~81 |
| PDE4 | This compound | 62[4][8] | - | ~413 |
| PDE3 | This compound | 490[4][8] | - | ~3267 |
Data compiled from multiple sources.[4][5][8][9]
As the data indicates, this compound demonstrates significant selectivity for PDE7A over other PDE families. It is approximately 80-fold more selective for PDE7A than for PDE7B.[6] Furthermore, this compound is reported to be over 200-fold selective for human recombinant PDE7A1 (hrPDE7A1) compared to PDE1B, PDE1C, PDE2, and PDE5.[9]
Experimental Protocols
The selectivity of this compound was determined through a series of in vitro studies. A common methodology for assessing the inhibitory activity of compounds against PDE subtypes is outlined below.
Enzyme Inhibition Assay:
-
Enzyme Source: Human recombinant PDE enzymes (e.g., hrPDE7A1) are expressed in a suitable system, such as baculovirus-infected Spodoptera frugiperda 9 (Sf9) insect cells.[5]
-
Assay Principle: The assay measures the ability of the test compound (this compound) to inhibit the hydrolysis of the substrate (cAMP) by the specific PDE enzyme.
-
Procedure:
-
The recombinant PDE enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, radiolabeled or fluorescently tagged cAMP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of hydrolyzed product (e.g., AMP) is quantified.
-
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitory constant (Ki) can be derived from these values, often using secondary plots like the Dixon plot, to describe the binding affinity of the inhibitor to the enzyme.[9]
Visualizing Cellular Signaling and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: cAMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining PDE inhibitor selectivity.
Comparison with Other PDE Inhibitors
The high selectivity of this compound for PDE7 makes it a valuable tool for studying the specific functions of this enzyme family. In functional studies, this compound has been used in conjunction with other, less selective or differently selective PDE inhibitors to elucidate the roles of different PDEs in cellular processes. For instance, studies have shown that while this compound on its own may have a modest effect on certain cellular functions, it can significantly potentiate the effects of a PDE4 inhibitor like rolipram.[4][5] This suggests that in some cellular contexts, both PDE4 and PDE7 contribute to the regulation of cAMP levels, and their simultaneous inhibition can lead to synergistic effects.
Conclusion
This compound is a potent and highly selective inhibitor of PDE7, with a particularly strong preference for the PDE7A subtype. Its selectivity has been well-characterized through in vitro enzymatic assays. This high degree of selectivity makes this compound an invaluable research tool for investigating the physiological and pathophysiological roles of PDE7. For drug development professionals, the selectivity profile of this compound provides a strong foundation for the design of novel therapeutics targeting PDE7-mediated pathways with potentially fewer off-target effects compared to non-selective PDE inhibitors.
References
- 1. ijses.com [ijses.com]
- 2. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. iomcworld.org [iomcworld.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
BRL-50481: A Comparative Analysis of Cross-reactivity with PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRL-50481, a selective Phosphodiesterase 7 (PDE7) inhibitor, with prominent Phosphodiesterase 4 (PDE4) inhibitors. The focus is on the cross-reactivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Executive Summary
This compound is a potent and selective inhibitor of PDE7, an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] While exhibiting high affinity for PDE7, this compound demonstrates significantly lower potency against PDE4, indicating a favorable selectivity profile. This guide presents a comparative analysis of its inhibitory activity against various PDE isoforms alongside that of well-established PDE4 inhibitors such as Rolipram, Roflumilast, Apremilast, and Cilomilast. Understanding the cross-reactivity of this compound is critical for its application in research and potential therapeutic development, particularly in studies where specific modulation of the cAMP signaling pathway is desired.
Comparative Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and selected PDE4 inhibitors against various phosphodiesterase isoforms. Lower values indicate higher potency.
| Compound | Target | IC50 / Ki (nM) | Selectivity Notes |
| This compound | PDE7A1 | Ki = 180[3] | Highly selective for PDE7. |
| PDE7A | IC50 = 150[4][5] | ||
| PDE7B | IC50 = 12,100[4][5] | ||
| PDE4 | IC50 = 62,000 [4][5] | Significantly less potent against PDE4. [6] | |
| PDE3 | IC50 = 490,000[4][5] | ||
| Rolipram | PDE4A | IC50 = 3[7][8][9] | Selective PDE4 inhibitor, often used as a reference compound.[8] |
| PDE4B | IC50 = 130[7][10][8][9] | ||
| PDE4D | IC50 = 240[7][10][8][9] | ||
| PDE III | IC50 = 100,000 | Weak inhibitor of PDE III. | |
| PDE I & II | No inhibition up to 100,000 nM | ||
| Roflumilast | PDE4 (human neutrophils) | IC50 = 0.8[2] | Highly potent and selective PDE4 inhibitor.[11] |
| PDE4B | IC50 = 0.84[11] | Mainly inhibits PDE4B and PDE4D.[11] | |
| PDE4D | IC50 = 0.68[11] | ||
| Apremilast | PDE4 | IC50 = 74[12][13] | Oral PDE4 inhibitor with a range of 10-100 nM IC50 against PDE4 sub-families.[1][14] |
| PDE4 (isoforms A1A, B1, B2, C1, D2) | IC50 = 10 - 100[1][14] | ||
| Cilomilast | PDE4 (LPDE4) | IC50 ≈ 100[3] | Selective and orally active PDE4 inhibitor.[3] |
| PDE4 (HPDE4) | IC50 ≈ 120[3] | ||
| PDE1 | IC50 = 74,000[3] | ||
| PDE2 | IC50 = 65,000[3] | ||
| PDE3 | IC50 > 100,000[3] | ||
| PDE5 | IC50 = 83,000[3] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the central role of cAMP in intracellular signaling and the points of intervention for PDE7 and PDE4 inhibitors.
Caption: cAMP signaling pathway with points of inhibition.
Experimental Protocols
The determination of inhibitor potency (IC50 and Ki values) is typically performed using phosphodiesterase activity assays. While specific parameters may vary between studies, the general principles are outlined below.
General Phosphodiesterase (PDE) Activity Assay Protocol
This protocol provides a framework for measuring the enzymatic activity of PDEs and the inhibitory effects of compounds like this compound.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Recombinant human PDE enzymes (e.g., PDE7A1, PDE4B, PDE4D) expressed in a suitable system, such as baculovirus-infected Sf9 insect cells, are commonly used. The enzyme is purified to ensure the absence of other PDE activities.
-
Substrate: Cyclic AMP (cAMP) is used as the substrate for both PDE4 and PDE7. A stock solution of cAMP is prepared in the assay buffer. For radioassays, [3H]cAMP is used.
2. Assay Procedure:
-
Reaction Mixture: The assay is typically conducted in a 96-well or 384-well plate format. Each well contains the assay buffer (e.g., Tris-HCl with MgCl2), the specific PDE enzyme, and the test inhibitor at various concentrations.
-
Incubation: The reaction is initiated by the addition of the cAMP substrate. The plates are then incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration, allowing the PDE to hydrolyze cAMP to 5'-AMP.
-
Termination: The enzymatic reaction is stopped. This can be achieved by heat inactivation (e.g., boiling) or by the addition of a potent, non-selective PDE inhibitor such as 3-isobutyl-1-methylxanthine (IBMX).
3. Detection and Quantification: Two common methods for detecting the product of the PDE reaction (5'-AMP) or the remaining substrate (cAMP) are:
-
Radioassay Method:
-
This method utilizes radiolabeled [3H]cAMP as the substrate.
-
After the reaction is terminated, snake venom nucleotidase is often added to convert the [3H]5'-AMP product into [3H]adenosine.
-
The mixture is then passed through an anion-exchange resin (e.g., Dowex), which binds the unreacted [3H]cAMP.
-
The [3H]adenosine in the eluate is quantified using liquid scintillation counting. The amount of radioactivity is directly proportional to the PDE activity.
-
-
Luminescence-Based Assay (e.g., PDE-Glo™ Assay):
-
This is a non-radioactive, high-throughput method.
-
After the PDE reaction, a detection reagent containing a protein kinase is added. The amount of remaining cAMP determines the activity of the kinase, which in turn consumes ATP.
-
A subsequent reagent containing luciferase is added, and the resulting luminescence is measured. The light output is inversely proportional to the PDE activity.
-
4. Data Analysis:
-
The PDE activity at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The data are then plotted as percent inhibition versus inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The Ki (inhibition constant) can be determined from the IC50 value, particularly for competitive inhibitors, using the Cheng-Prusoff equation, which also takes into account the substrate concentration.
Conclusion
This compound is a highly selective inhibitor of PDE7 with minimal cross-reactivity against PDE4. The substantial difference in potency, as evidenced by the IC50 values, underscores its utility as a specific tool for investigating the physiological and pathological roles of PDE7. For researchers aiming to modulate the cAMP signaling pathway via PDE7 inhibition without significantly impacting PDE4 activity, this compound represents a valuable pharmacological agent. This high degree of selectivity is a critical attribute, distinguishing it from broader-spectrum phosphodiesterase inhibitors and enabling more precise dissection of cellular signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Rolipram | Cell Signaling Technology [cellsignal.com]
- 10. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Anti-Inflammatory Effects: A Comparative Guide to the Synergistic Potential of BRL-50481 with cAMP-Elevating Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selective phosphodiesterase 7 (PDE7) inhibitor, BRL-50481, reveals its significant potential to work in concert with other cyclic AMP (cAMP)-elevating agents, leading to enhanced anti-inflammatory responses. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's synergistic effects, supported by experimental data and detailed protocols, to inform future research and therapeutic development.
This compound, a potent and selective inhibitor of PDE7, particularly the PDE7A isoform, functions by preventing the degradation of the crucial second messenger, cAMP. Increased intracellular cAMP levels are known to mediate a variety of cellular responses, including the down-regulation of inflammatory processes. While this compound alone exhibits modest effects on certain inflammatory markers, its true potential appears to be unlocked when combined with other agents that also increase intracellular cAMP concentrations.
Synergistic and Additive Interactions
Key studies have demonstrated that this compound interacts additively or synergistically with other classes of PDE inhibitors and agents that stimulate cAMP production. Notably, in vitro studies using human immune cells have shown that the combination of this compound with a PDE4 inhibitor (rolipram), a PDE3 inhibitor (Org 9935), or the inflammatory mediator prostaglandin E2 (PGE2) results in at least an additive inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in "aged" human monocytes.[1] Furthermore, the inhibitory effect of rolipram on TNF-α generation is enhanced in the presence of this compound in CD8+ T-lymphocytes, monocytes, and lung macrophages.[1]
These findings suggest that a multi-pronged approach to elevating cAMP, by simultaneously inhibiting different PDE isozymes or by combining a PDE inhibitor with a cAMP synthesis stimulator, could be a more effective therapeutic strategy for inflammatory diseases than single-agent therapy.
Quantitative Data Summary
The following tables summarize the selectivity of this compound and its synergistic effects on TNF-α inhibition.
Table 1: In Vitro Selectivity of this compound Against Various Phosphodiesterase (PDE) Isozymes
| PDE Isozyme | IC50 (µM) |
| PDE7A | 0.15 |
| PDE7B | 12.1 |
| PDE4 | 62 |
| PDE3 | 490 |
Data sourced from MedChemExpress.[2]
Table 2: Synergistic/Additive Effects of this compound on TNF-α Inhibition in "Aged" Human Monocytes
| Agent(s) | Individual/Combined Effect on TNF-α Production | Nature of Interaction |
| This compound | Modest inhibition | - |
| Rolipram (PDE4 inhibitor) | Inhibition | - |
| This compound + Rolipram | Additive Inhibition | Additive |
| Org 9935 (PDE3 inhibitor) | Inhibition | - |
| This compound + Org 9935 | Additive Inhibition | Additive |
| Prostaglandin E2 (PGE2) | Inhibition | - |
| This compound + PGE2 | Additive Inhibition | Additive |
Based on findings reported by Smith et al. (2004).[1]
Experimental Protocols
Inhibition of TNF-α Production in "Aged" Human Monocytes
This protocol outlines the general steps for assessing the synergistic inhibition of TNF-α.
1. Isolation and Culture of Human Monocytes:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.
-
Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified 5% CO2 incubator.
-
To induce an "aged" phenotype, which has been shown to upregulate PDE7A1 expression, culture the monocytes for a specified period (e.g., 24-48 hours) before stimulation.[1]
2. Cell Treatment:
-
Pre-incubate the "aged" monocytes with this compound at various concentrations for a defined period (e.g., 30 minutes).
-
Add the second cAMP-elevating agent (e.g., rolipram, Org 9935, or PGE2) at various concentrations, alone or in combination with this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce TNF-α production.
3. Measurement of TNF-α:
-
After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each treatment condition compared to the LPS-stimulated control.
-
To assess synergy, compare the observed inhibition from the combination treatment to the expected additive effect calculated from the individual drug responses. Methods such as the Combination Index (CI) can be employed for a quantitative analysis of synergy (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
Visualizing the Mechanism of Action
The following diagrams illustrate the underlying signaling pathways and the rationale for the synergistic effects.
Caption: Mechanism of synergistic cAMP elevation.
Caption: Workflow for TNF-α synergy assay.
Conclusion
The selective PDE7 inhibitor this compound demonstrates a clear potential for synergistic or additive anti-inflammatory effects when combined with other cAMP-elevating agents. This guide provides a foundational understanding for researchers to explore these interactions further. The provided data and protocols can serve as a starting point for designing experiments to quantify these synergistic effects and to investigate the therapeutic potential of such combination therapies in various inflammatory and immune-mediated diseases. The dual-inhibition strategy, particularly targeting both PDE4 and PDE7, warrants further investigation as a promising avenue for developing more potent and potentially safer anti-inflammatory drugs.
References
A Comparative Guide to the In Vitro Validation of BRL-50481's Effect on cAMP Levels
This guide provides a comparative analysis of BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor, and its role in modulating intracellular cyclic adenosine monophosphate (cAMP) levels. The performance of this compound is compared with other relevant phosphodiesterase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to cAMP Signaling and PDE Inhibition
Cyclic AMP is a critical second messenger involved in numerous physiological processes. Its intracellular concentration is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cAMP and/or cGMP, thereby terminating their signaling pathways. Specific PDE isozymes are expressed in different tissues and cellular compartments, making them attractive targets for therapeutic intervention.
This compound is a potent and selective inhibitor of PDE7.[1][2] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in cAMP can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epacs), influencing various cellular functions.[3][4]
Comparative Analysis of PDE Inhibitor Selectivity
The efficacy and specificity of a PDE inhibitor are defined by its selectivity towards different PDE isozymes. This compound exhibits high selectivity for PDE7A over other major PDE families, such as PDE3 and PDE4. This selectivity is crucial for minimizing off-target effects. For comparison, Rolipram, a well-known PDE4 inhibitor, and IBMX, a non-selective PDE inhibitor, are presented.
Table 1: Comparative Inhibitor Potency (IC₅₀) Against PDE Isozymes
| Compound | PDE3 (μM) | PDE4 (μM) | PDE7A (μM) | PDE7B (μM) | Selectivity Profile |
|---|---|---|---|---|---|
| This compound | 490[5] | 62[5] | 0.15[5] | 12.1[5] | Selective PDE7A Inhibitor |
| Rolipram | >100 | ~1 | >100 | >100 | Selective PDE4 Inhibitor |
| IBMX | ~17 | ~10 | ~32 | ~13 | Non-selective PDE Inhibitor |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. Rolipram and IBMX data are representative values from typical pharmacological profiles.
Signaling Pathway of cAMP Modulation by this compound
The diagram below illustrates the canonical cAMP signaling pathway and the specific point of intervention for this compound.
Caption: Mechanism of this compound action on the cAMP signaling pathway.
Experimental Protocols for In Vitro cAMP Measurement
Validating the effect of this compound on intracellular cAMP levels requires a robust in vitro assay. A competitive immunoassay is a common and reliable method.
Objective: To quantify the change in intracellular cAMP concentration in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MOLT-4 cells, human monocytes)[5]
-
Cell culture medium and supplements
-
This compound, Rolipram (for comparison), IBMX (positive control)
-
Phosphate-Buffered Saline (PBS)
-
0.1M HCl for cell lysis
-
cAMP competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen-based)[6][7]
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Seeding:
-
Compound Preparation:
-
Prepare stock solutions of this compound, Rolipram, and IBMX in a suitable solvent like DMSO.
-
Perform serial dilutions in the assay buffer or culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared compound dilutions to the cells. Include wells for "vehicle control" (solvent only) and "unstimulated control".
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.[5] This allows the inhibitor to penetrate the cells and affect PDE activity.
-
-
Cell Lysis:
-
Terminate the reaction and lyse the cells by adding 0.1M HCl to each well.[6] This stops enzymatic activity and releases intracellular cAMP.
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis.
-
-
cAMP Quantification:
-
Perform the cAMP measurement according to the manufacturer's protocol for the chosen immunoassay kit.[6][9][10]
-
Typically, this involves transferring the cell lysate to the assay plate, which contains an antibody specific for cAMP.
-
A labeled cAMP conjugate (e.g., HRP- or fluorophore-labeled) is added, which competes with the cAMP from the sample for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader (e.g., absorbance at 450 nm for ELISA).[6]
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Calculate cAMP concentrations by interpolating from a standard curve generated with known cAMP concentrations.
-
Plot the results as cAMP concentration versus compound concentration to determine dose-response relationships and EC₅₀ values. Results can also be expressed as a percentage of the response to a non-selective inhibitor like IBMX.[5]
-
Experimental Workflow
The following diagram provides a visual summary of the key steps in the in vitro validation of this compound.
Caption: Workflow for an in vitro cAMP accumulation assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BRL 50481 | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 3. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abcam.com [abcam.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. mesoscale.com [mesoscale.com]
- 10. cAMP-Glo™ Assay [promega.com]
A Comparative Analysis of PDE7 Inhibitors: BRL-50481 and ASB16165 in Preclinical Research
In the landscape of pharmacological research, particularly within the realm of inflammatory and neurological disorders, the selective inhibition of phosphodiesterase 7 (PDE7) has emerged as a promising therapeutic strategy. This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE7, intracellular cAMP levels can be elevated, leading to the modulation of immune responses and neuronal functions. This guide provides a comparative analysis of two prominent research compounds, BRL-50481 and ASB16165, both selective inhibitors of PDE7, to assist researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action and Signaling Pathway
Both this compound and ASB16165 exert their effects by inhibiting the enzymatic activity of PDE7, thereby preventing the hydrolysis of cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The activation of these pathways, particularly the cAMP/PKA and cAMP/CREB (cAMP response element-binding protein) signaling cascades, is central to the observed biological effects of these inhibitors.[1][2]
This compound has been shown to suppress neurodegenerative disorders by restoring cAMP levels and activating the cAMP/CREB signaling pathway in the hippocampus.[1][3] Similarly, the inhibitory effects of ASB16165 on immune cells are mediated by an increase in cellular cAMP levels and subsequent activation of the PKA pathway.[2]
References
Safety Operating Guide
Essential Guide to the Proper Disposal of BRL-50481
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure working environment and minimizing environmental impact. This guide provides essential procedural and logistical information for the proper disposal of BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor. Adherence to these protocols is critical for maintaining compliance with institutional and regulatory standards.
Hazard Assessment and Safety Precautions
Before beginning any disposal process, a thorough hazard assessment is crucial. This compound is a substance that is not yet fully tested and should be handled with caution.[4] As a nitroaromatic compound, it should be considered potentially harmful if swallowed, inhaled, or in contact with skin.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., Viton, Butyl Rubber)[2]
-
Safety goggles
-
A lab coat
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The following steps provide a general framework for the safe disposal of this compound. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines for detailed protocols and requirements.
1. Segregation and Storage of Waste:
-
Segregate waste containing this compound from other laboratory waste streams to prevent incompatible chemical reactions.[1][5]
-
Store the waste in a chemically resistant, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound (N,N,2-Trimethyl-5-nitro-benzenesulfonamide)".[1][5]
-
Ensure the container is properly sealed to prevent leaks or spills and has adequate headspace for vapor expansion.[1]
-
Designate a specific, supervised area for chemical waste storage that is away from regular lab activity.
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
Absorb the spill with an inert material such as sand, vermiculite, or a similar absorbent material.[1][2]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[1][2]
-
Do not allow the spilled material to enter drains or waterways.[1]
3. Final Disposal:
-
Due to its chemical nature as a nitroaromatic compound, this compound waste should be disposed of through a licensed environmental waste management contractor.[1]
-
Incineration in a controlled environment is a common disposal method for organic solvents and soluble organic waste.[4]
-
Do not dispose of this compound down the drain or in general waste.[4]
-
Provide the waste management contractor with a detailed description of the waste, including its chemical composition and any known hazards.[1]
Quantitative Data for Disposal Considerations
The following table summarizes key data relevant to the safe handling and disposal of this compound.
| Parameter | Value |
| Chemical Name | N,N,2-Trimethyl-5-nitro-benzenesulfonamide |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 244.26 g/mol |
| CAS Number | 433695-36-4 |
| Physical State | Solid (powder) |
| Solubility | Soluble in DMSO and Ethanol |
| Storage Temperature | +4°C for short-term, -20°C or -80°C for long-term |
Experimental Protocols Cited
This disposal guide is based on established safety protocols for handling hazardous laboratory chemicals and compounds with similar chemical structures. No specific experimental protocols for the disposal of this compound have been published. The procedures outlined are derived from safety data sheets and guidelines for nitrobenzene and other research chemicals.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the key decision-making and operational pathways.
Caption: this compound Waste Disposal Workflow.
Caption: Logical Relationship for Safe this compound Disposal.
References
Essential Safety and Operational Guide for Handling BRL-50481
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with BRL-50481. It includes detailed operational protocols and disposal plans to ensure safe handling and accurate experimental application.
This compound is a selective inhibitor of phosphodiesterase 7 (PDE7), a key enzyme in cyclic AMP (cAMP) signaling pathways.[1][2] Its use in research is primarily focused on neurodegenerative diseases, inflammation, and immune response modulation.[1][3] Due to its biological activity, proper handling and disposal are critical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards requiring strict adherence to safety protocols. The following table summarizes the known hazard and precautionary statements.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Health Hazards |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are regularly inspected for tears or holes.
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder form, a NIOSH-approved respirator is necessary.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage:
-
Powder Form: Store the solid compound at -20°C for long-term storage (up to 3 years) or at +4°C for short-term storage.[4]
-
Stock Solutions: Prepare stock solutions in DMSO or ethanol. Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4] For short-term use (up to one month), storage at -20°C is acceptable.[4]
Preparation of Stock Solutions:
This compound is soluble in DMSO and ethanol. The following table provides solubility data.
| Solvent | Maximum Concentration |
| DMSO | 49 mg/mL (200.59 mM)[4] |
| Ethanol | 49 mg/mL (200.59 mM)[4] |
| Water | Insoluble |
When preparing solutions, use fresh, moisture-free DMSO to ensure maximum solubility.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., pipette tips, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of all this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol: In Vitro Inhibition of TNF-α in Human Monocytes
This protocol details a key experiment to assess the inhibitory effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) generation in cultured human monocytes.
Objective: To determine the concentration-dependent effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
DMSO (for stock solution)
Methodology:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for monocytes using plastic adhesion by incubating PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin for 2 hours at 37°C in a 5% CO2 incubator.
-
Cell Culture: After incubation, remove non-adherent cells by washing with warm PBS. Culture the adherent monocytes in RPMI 1640 with 10% FBS. To mimic "aged" monocytes where PDE7A1 expression is upregulated, culture the cells for a specified period (e.g., 24-48 hours) before treatment.[5]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in culture medium. Pre-treat the cultured monocytes with varying concentrations of this compound for 30 minutes.
-
LPS Stimulation: Following pre-treatment, stimulate the monocytes with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated control.
Visualization of this compound Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits PDE7, increasing cAMP levels and promoting PKA signaling.
Caption: Workflow for assessing this compound's effect on TNF-α production in monocytes.
References
- 1. This compound | CAS 433695-36-4 | PDE7 inhibitor [stressmarq.com]
- 2. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
